molecular formula C9H9N3 B102538 3-Hydrazinylquinoline CAS No. 15793-78-9

3-Hydrazinylquinoline

Katalognummer: B102538
CAS-Nummer: 15793-78-9
Molekulargewicht: 159.19 g/mol
InChI-Schlüssel: IISWOHCLTBUICM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydrazinylquinoline (CAS 15793-78-9) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 9 H 9 N 3 and a molecular weight of 159.19 g/mol, this compound serves as a versatile precursor for the synthesis of diverse quinoline derivatives . This compound is particularly valuable for creating hydrazone-based ligands and complexes. The hydrazinyl group acts as a key linker, enabling the formation of hydrazone derivatives that exhibit a range of biological activities . Recent scientific investigations highlight its potential in developing novel antibacterial agents to combat drug-resistant microorganisms. These derivatives can act on various bacterial targets, including DNA gyrase and enoyl ACP reductase . Furthermore, research has expanded into the anticancer domain, where quinoline hydrazone derivatives show promise as potent agents against various cancer cell lines, with mechanisms of action that may include protein kinase inhibition and the induction of apoptosis . Please note: This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans. REFERENCES: 1. BLD Pharmaceuticals. (n.d.). This compound. Retrieved from [link] 2. ChemMedChem. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed. Retrieved from [link] 3. Future Journal of Pharmaceutical Sciences. (2025). Synthesis, antimicrobial evaluation, and in silico studies of some novel hydrazinylquinoline and pyrazoline derivatives as potential antimicrobial agents. Retrieved from [link]

Eigenschaften

IUPAC Name

quinolin-3-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-12-8-5-7-3-1-2-4-9(7)11-6-8/h1-6,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISWOHCLTBUICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276065
Record name 3-Hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15793-78-9
Record name 3-Hydrazinylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15793-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 3-Hydrazinylquinoline from 3-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-hydrazinylquinoline from 3-aminoquinoline. The synthesis is a two-step process involving the diazotization of the starting material followed by the reduction of the resulting diazonium salt. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations to elucidate the reaction pathway.

Reaction Overview

The conversion of 3-aminoquinoline to this compound is a standard transformation in medicinal chemistry for the introduction of a hydrazine moiety, a versatile functional group for further molecular elaboration. The overall synthetic route is depicted below:

Step 1: Diazotization of 3-Aminoquinoline

In this initial step, the primary aromatic amine, 3-aminoquinoline, is converted to its corresponding diazonium salt. This is typically achieved by treating a cooled, acidic solution of the amine with a solution of sodium nitrite. The resulting quinoline-3-diazonium salt is highly reactive and is generally used immediately in the subsequent step without isolation.

Step 2: Reduction of the Diazonium Salt

The quinoline-3-diazonium salt is then reduced to the target compound, this compound. A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride) in a concentrated acidic medium. The hydrazine is typically isolated as its more stable hydrochloride salt.

Experimental Protocols

The following protocols are based on established methodologies for the diazotization of aromatic amines and the subsequent reduction of the diazonium salt to a hydrazine.

Materials and Equipment
  • 3-Aminoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Ethanol

  • Ice bath

  • Magnetic stirrer

  • Standard laboratory glassware

Synthesis of this compound Hydrochloride

Step 1: Preparation of Quinoline-3-diazonium Chloride Solution

  • In a beaker, dissolve 3-aminoquinoline in concentrated hydrochloric acid, ensuring the reaction mixture is maintained at a temperature of 0-5 °C using an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of 3-aminoquinoline hydrochloride. The temperature must be strictly maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution of quinoline-3-diazonium chloride is used directly in the next step.

Step 2: Reduction to this compound Hydrochloride

  • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution to 0 °C in an ice bath.

  • Slowly and carefully add the freshly prepared, cold quinoline-3-diazonium chloride solution to the stirred stannous chloride solution. Maintain the temperature of the reaction mixture below 10 °C during this addition.

  • After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

  • The resulting precipitate, this compound hydrochloride, is collected by vacuum filtration.

  • The crude product is then washed with a small amount of cold ethanol followed by diethyl ether to remove any impurities.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 3-Aminoquinoline
Final Product This compound Hydrochloride
Molecular Formula C₉H₉N₃·HCl
Molecular Weight 195.65 g/mol
Appearance Crystalline solid
Typical Yield 70-85%

Note: The yield is dependent on the precise reaction conditions and the purity of the starting materials.

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from 3-aminoquinoline.

Synthesis_Pathway Synthesis of this compound A 3-Aminoquinoline B Quinoline-3-diazonium Chloride (in situ) A->B  1. HCl, NaNO₂  2. 0-5 °C C This compound B->C  1. SnCl₂ / HCl  2. 0-10 °C

Caption: Reaction scheme for the synthesis of this compound.

Concluding Remarks

The synthesis of this compound from 3-aminoquinoline via a two-step diazotization and reduction process is a well-established and efficient method. Careful control of the reaction temperature, particularly during the diazotization step, is crucial for achieving high yields and purity. The resulting this compound is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and development. This guide provides a foundational protocol that can be optimized and scaled by researchers in the field.

3-Hydrazinylquinoline: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinylquinoline is a heterocyclic organic compound featuring a quinoline ring substituted with a hydrazinyl group at the third position. This structural motif makes it a versatile building block in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. Its derivatives have garnered significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties. This technical guide provides a detailed overview of the known chemical properties and reactivity of this compound, offering valuable insights for researchers in drug discovery and materials science.

Chemical Properties

Structure and Nomenclature:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₉N₃

  • Molecular Weight: 159.19 g/mol

Physicochemical Properties (Estimated):

Quantitative experimental data for this compound is scarce. The following table summarizes computed properties for its isomers (2-, 4-, 6-, 7-, and 8-hydrazinylquinoline) obtained from publicly available databases, which can serve as a reasonable estimation for the 3-isomer.

Property2-Hydrazinylquinoline (Computed)[1]4-Hydrazinylquinoline (Computed)[2]6-Hydrazinylquinoline hydrochloride (Computed)[3]7-Chloro-4-hydrazinylquinoline (Computed)[4]8-Hydrazinylquinoline Dihydrochloride (Computed)
Molecular Weight 159.19 g/mol 159.19 g/mol 195.65 g/mol 193.63 g/mol 232.11 g/mol [5]
XLogP3 1.31.4-2.2-
Hydrogen Bond Donor Count 22223
Hydrogen Bond Acceptor Count 33333
Rotatable Bond Count 11111
pKa (most basic) Not availableNot availableNot availableNot availableNot available
Solubility Not availableNot availableNot availableNot availableNot available

Reactivity

The reactivity of this compound is primarily dictated by the nucleophilic nature of the hydrazinyl group and the electrophilic character of the quinoline ring. The hydrazine moiety can readily react with electrophiles, while the quinoline ring can undergo substitution reactions.

Reactions of the Hydrazinyl Group

The lone pair of electrons on the terminal nitrogen of the hydrazinyl group makes it a potent nucleophile. This reactivity is central to many of its synthetic applications.

1. Condensation with Carbonyl Compounds to Form Hydrazones:

This compound reacts with aldehydes and ketones to form the corresponding hydrazones.[6] This is a fundamental reaction of hydrazines and is often the first step in the synthesis of more complex heterocyclic systems. The resulting 3-quinolyl hydrazones are valuable intermediates.[7]

Experimental Workflow: General Synthesis of 3-Quinolyl Hydrazones

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product This compound This compound Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) This compound->Solvent (e.g., Ethanol) Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol)->Catalyst (e.g., Acetic Acid) Heating/Stirring Heating/Stirring Catalyst (e.g., Acetic Acid)->Heating/Stirring 3-Quinolyl Hydrazone 3-Quinolyl Hydrazone Heating/Stirring->3-Quinolyl Hydrazone

Figure 1. General workflow for the synthesis of 3-quinolyl hydrazones.

2. Cyclization Reactions:

The hydrazone derivatives of this compound are excellent precursors for a variety of cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of great importance in the synthesis of novel compounds with potential biological activities.

  • Synthesis of Pyrazoles: Reaction with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds can lead to the formation of pyrazole or pyrazoline rings fused to the quinoline core.[8][9]

  • Synthesis of Triazines: Cyclization of arylazo derivatives of quinolines can yield triazino[5,6-b]quinoline systems.[10]

  • Synthesis of Pyrrolo[2,3-c]quinolines: Cyclization of 3-quinolyl hydrazones has been utilized in the synthesis of 3H-pyrrolo[2,3-c]quinoline systems, which are related to marinoquinoline natural products.[7]

Logical Relationship: Cyclization Pathways of 3-Quinolyl Hydrazones

G This compound This compound Hydrazone 3-Quinolyl Hydrazone This compound->Hydrazone Carbonyl_Compound Aldehyde or Ketone Carbonyl_Compound->Hydrazone Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone->Dicarbonyl Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Hydrazone->Unsaturated_Carbonyl Arylazo Arylazo Intermediate Hydrazone->Arylazo Pyrazole Pyrazolo[4,3-c]quinoline Dicarbonyl->Pyrazole Pyrazoline Pyrazolino[4,3-c]quinoline Unsaturated_Carbonyl->Pyrazoline Triazinoquinoline Triazino[5,6-b]quinoline Arylazo->Triazinoquinoline

Figure 2. Common cyclization pathways starting from 3-quinolyl hydrazones.

Reactions of the Quinoline Ring

The quinoline ring in this compound is generally electron-deficient, particularly at the positions ortho and para to the nitrogen atom. However, the hydrazinyl group is an activating group, which can influence the regioselectivity of electrophilic substitution reactions. Detailed studies on the electrophilic substitution of this compound itself are not widely reported, but it is expected to undergo reactions such as nitration, halogenation, and sulfonation, with the position of substitution being directed by the combined electronic effects of the heterocyclic nitrogen and the hydrazinyl group.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the readily available literature. However, a common method for the synthesis of hydrazinyl-heterocycles involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) by hydrazine hydrate.

General Synthetic Protocol for this compound (Hypothetical):

A plausible synthetic route would involve the reaction of 3-chloroquinoline or 3-bromoquinoline with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or n-butanol, at elevated temperatures.

  • Reaction Setup: A mixture of 3-haloquinoline and an excess of hydrazine hydrate in a high-boiling point solvent is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized.

Role in Drug Discovery and Signaling Pathways

While this compound itself is not a known drug, its derivatives, particularly hydrazones, have been investigated for a range of biological activities. The hydrazone moiety is a common pharmacophore found in compounds with antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities.[11]

Derivatives of quinoline-3-carboxylic acid hydrazide have shown antibacterial activity.[12] Furthermore, various quinoline-based compounds have been explored as anticancer agents.[13]

The specific signaling pathways modulated by this compound or its direct derivatives have not been elucidated in the reviewed literature. However, given the broad range of biological activities exhibited by quinoline and hydrazone derivatives, it is plausible that they could interact with various cellular targets and signaling cascades. For instance, quinoline derivatives have been reported to target pathways involved in cancer progression.[14] Further research is required to identify the specific molecular targets and signaling pathways affected by this compound derivatives.

Signaling Pathway Investigation Workflow

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_identification Target Identification cluster_pathway Pathway Analysis Synthesis Synthesize this compound Derivatives Screening Screen for Biological Activity (e.g., Anticancer, Antimicrobial) Synthesis->Screening Target_ID Identify Molecular Target(s) of Active Compounds Screening->Target_ID Pathway_Analysis Elucidate Involvement in Signaling Pathways Target_ID->Pathway_Analysis

References

A Technical Guide to the Spectroscopic Analysis of 3-Hydrazinylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for hydrazinylquinolines, with a focus on providing available data and general experimental protocols relevant to the analysis of 3-Hydrazinylquinoline. Due to the limited availability of specific experimental spectroscopic data for this compound in publicly accessible literature, this document presents data for the closely related isomer, 2-Hydrazinylquinoline, for comparative purposes. Additionally, it outlines standardized experimental methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to quinoline derivatives.

Spectroscopic Data

Table 1: Spectroscopic Data for 2-Hydrazinylquinoline

Spectroscopic Technique Parameter Observed Values
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)7.82 (1H, d), 7.71 (1H, d), 7.60 (1H, d), 7.54 (1H, dd), 7.23 (1H, dd), 6.75 (1H, d), 4.0 (3H, br s)[1]
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ, ppm)158.8, 147.3, 137.4, 129.7, 127.5, 126.3, 124.2, 122.8, 110.6[1]
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)3282, 3188, 3042, 2954, 2926, 2854, 1621, 1529, 1462, 1404, 1377, 1307, 1146, 1116, 955, 816, 746[1]
Mass Spectrometry (GC-MS) m/z (Top Peaks)159, 129, 144[2]

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS spectra for quinoline derivatives like this compound. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.[3][4][5]

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:[3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the quinoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]

    • For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) may be added.

    • Cap the NMR tube and ensure the sample is fully dissolved through gentle agitation.[3]

  • Instrument Setup:

    • The data can be acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).[3][4]

    • Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming) to achieve sharp and symmetrical peaks.[3]

  • ¹H NMR Spectrum Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • Key parameters to set include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, an increased number of scans may be required to obtain a good signal-to-noise ratio.[3]

  • ¹³C NMR Spectrum Acquisition:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally necessary compared to ¹H NMR.[3]

2.2. Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[6] A general protocol for solid samples is:

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the finely ground solid sample with dry potassium bromide (KBr).

    • Press the mixture under high pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[7]

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure.[8]

  • Ionization:

    • For volatile and thermally stable compounds like many quinoline derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique.[9]

    • For less volatile or thermally sensitive compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Liquid Chromatography (LC-MS) can be used.

  • Mass Analysis:

    • The ionized sample is introduced into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The analyzer separates the ions based on their m/z ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. The fragmentation pattern can provide valuable structural information.[10]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

References

3-Hydrazinylquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinylquinoline is a heterocyclic organic compound belonging to the quinoline family. The presence of a hydrazinyl group at the 3-position of the quinoline ring system makes it a versatile precursor for the synthesis of a variety of derivatives, particularly hydrazones, which are of significant interest in medicinal chemistry. This technical guide provides a detailed overview of the identifiers, physicochemical properties, synthesis, and potential biological activities of this compound and its derivatives, tailored for a scientific audience.

Chemical Identifiers and Properties

Identifier/PropertyThis compound HydrochlorideThis compound Dihydrochloride
CAS Number 63468-94-0[1]61621-35-0
Molecular Formula C₉H₁₀ClN₃[1]C₉H₁₁Cl₂N₃
Molecular Weight 195.65 g/mol [1]232.11 g/mol
Synonyms 3-Quinolylhydrazine hydrochlorideQuinolin-3-yl-hydrazine dihydrochloride
Storage Conditions Inert atmosphere, 2-8°C[1]-

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the direct synthesis of this compound is not extensively reported in the literature. However, a plausible and commonly employed synthetic route for the preparation of aryl hydrazines involves the diazotization of the corresponding aromatic amine followed by a reduction step.

Proposed Synthetic Pathway: From 3-Aminoquinoline to this compound

This proposed two-step synthesis provides a logical and experimentally feasible approach to obtain this compound.

References

Technical Guide: Solubility of 3-Hydrazinylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug discovery, development, and formulation. 3-Hydrazinylquinoline is a heterocyclic compound of interest, and understanding its solubility profile in various organic solvents is essential for its application in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols, data presentation formats, and key factors influencing its solubility, enabling researchers to conduct systematic studies.

Introduction to Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For quinoline derivatives like this compound, solubility in organic solvents is a crucial physical property.[1] It dictates the choice of solvent for chemical reactions, influences the efficiency of crystallization and purification, and is a key determinant of bioavailability in preclinical studies.[2][3] The quinoline core is largely hydrophobic, while the hydrazinyl group (-NHNH₂) introduces polar characteristics, including hydrogen bond donor and acceptor capabilities, suggesting a complex solubility profile that will vary significantly with the choice of solvent.[4]

Factors Influencing the Solubility of this compound

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The key factors for this compound include:

  • Molecular Structure: The presence of the nitrogen atoms in the quinoline ring and the hydrazinyl group allows for hydrogen bonding. The aromatic rings contribute to van der Waals forces and potential π-π stacking interactions.

  • Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capacity of the organic solvent are critical. Protic solvents (e.g., alcohols) can act as hydrogen bond donors and acceptors, while aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors. Nonpolar solvents (e.g., hexane, toluene) will primarily interact through weaker van der Waals forces.

  • Temperature: Solubility is temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid state must be overcome by the solute-solvent interactions. A higher crystal lattice energy generally leads to lower solubility.

Below is a diagram illustrating the interplay of these factors.

cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Polarity & H-Bonding (-NHNH₂, N in ring) solubility Solubility solute_polarity->solubility solute_size Molecular Size & Shape solute_size->solubility solute_crystal Crystal Lattice Energy solute_crystal->solubility (inversely) solvent_polarity Polarity & Dielectric Constant solvent_polarity->solubility solvent_hbond H-Bonding Capability (Protic vs. Aprotic) solvent_hbond->solubility temperature Temperature temperature->solubility (typically)

Caption: Key factors influencing the solubility of this compound.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Organic Solvents

Solvent Temperature (°C) Solubility ( g/100 mL) Molar Solubility (mol/L) Method Reference
e.g., Ethanol 25 Data Not Available Data Not Available Shake-Flask/HPLC [Future Study]
e.g., Methanol 25 Data Not Available Data Not Available Shake-Flask/HPLC [Future Study]
e.g., Acetone 25 Data Not Available Data Not Available Shake-Flask/HPLC [Future Study]
e.g., Dichloromethane 25 Data Not Available Data Not Available Shake-Flask/HPLC [Future Study]
e.g., Toluene 25 Data Not Available Data Not Available Shake-Flask/HPLC [Future Study]

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Shake-Flask/HPLC | [Future Study] |

Experimental Protocol for Solubility Determination

The most reliable and widely recognized method for determining thermodynamic solubility is the shake-flask method .[5] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with a temperature-controlled chamber/bath

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Standard Shake-Flask Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that solid material remains visible at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker with the temperature controlled at the desired level (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the undissolved solid settle. To obtain a clear, particle-free supernatant, either centrifuge the vials at high speed or filter the suspension using a chemical-resistant syringe filter.[6] This step is critical to avoid erroneous results from suspended solid particles.

  • Dilution: Carefully withdraw a precise aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[2][3]

Analytical Quantification
  • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and sensitivity.[7][8] A calibration curve is generated by preparing a series of standard solutions of this compound of known concentrations. The peak area from the chromatogram of the sample is then used to determine its concentration by interpolating from the calibration curve.

  • UV-Vis Spectrophotometry: This method is simpler but less specific than HPLC. It is suitable if this compound has a distinct chromophore and no other components in the solution absorb at the analytical wavelength. A calibration curve based on absorbance versus concentration is required.

The following diagram illustrates the general workflow for this experimental protocol.

start Start prep 1. Preparation Add excess this compound and solvent to vials start->prep equilibrate 2. Equilibration Agitate in shaker at constant temperature (24-72h) prep->equilibrate phase_sep 3. Phase Separation Centrifuge or filter to get clear saturated solution equilibrate->phase_sep dilute 4. Dilution Prepare accurate dilution of the supernatant phase_sep->dilute quantify 5. Quantification Analyze concentration using HPLC or UV-Vis dilute->quantify end End (Solubility Value) quantify->end

References

The Unfolding Potential of 3-Hydrazinylquinoline: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, 3-hydrazinylquinoline has emerged as a promising core structure for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its derivatives, with a focus on their antimicrobial and anticancer potential. This document delves into the quantitative data, experimental methodologies, and underlying mechanisms of action to serve as a valuable resource for researchers in the field.

Antimicrobial Activity

Derivatives of this compound have consistently demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The core structure appears to be a versatile scaffold for the introduction of various pharmacophores that enhance its antimicrobial profile.

Antibacterial Activity

Hydrazone derivatives of quinoline have shown considerable promise as antibacterial agents.[1][2] These compounds have been reported to be active against both Gram-positive and Gram-negative bacteria.[2]

Mechanism of Action: A key mechanism underlying the antibacterial effect of these compounds is the inhibition of essential bacterial enzymes. Several studies have pointed towards DNA gyrase and dihydrofolate reductase (DHFR) as potential targets.[3][4] DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, while DHFR is vital for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.[3][5] Inhibition of these enzymes disrupts critical cellular processes, leading to bacterial cell death. Molecular docking studies have suggested that quinoline-based hydrazones can effectively bind to the active sites of these enzymes.[4]

Quantitative Data:

The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Quinoline-3-carbaldehyde hydrazone derivativesStaphylococcus aureusModerate activity[1]
Quinoline-3-carbaldehyde hydrazone derivativesEscherichia coliModerate activity[1]
Bromo quinoline hydrazonesGram-positive & Gram-negative bacteriaRemarkable activity[2]
Novel hydrazinylquinoline and pyrazoline derivativesVarious bacterial strains12.5 - 50[4]
Antifungal Activity

In addition to their antibacterial properties, certain 3-hydrazinylquinoxaline derivatives have exhibited potent antifungal activity, particularly against Candida species.[6][7]

Mechanism of Action: Similar to their antibacterial counterparts, the antifungal activity of these derivatives is believed to stem from enzyme inhibition. Squalene epoxidase (SQLE) has been identified as a potential target.[4] SQLE is a key enzyme in the ergosterol biosynthesis pathway in fungi, and its inhibition disrupts fungal cell membrane integrity.[8]

Quantitative Data:

Compound TypeFungal StrainMIC (µg/mL)Reference
3-hydrazinoquinoxaline-2-thiolCandida albicansMore effective than Amphotericin B[6][7]
3-hydrazinoquinoxaline-2-thiolCandida glabrataHigher effectiveness[6][7]
3-hydrazinoquinoxaline-2-thiolCandida parapsilosisHigher effectiveness[6][7]
Novel hydrazinylquinoline and pyrazoline derivativesAspergillus niger50[4]

Anticancer Activity

The quinoline core is a well-established pharmacophore in the design of anticancer agents, and this compound derivatives are no exception.[9][10] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.[9]

Mechanism of Action: The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[3][9] This process is frequently mediated through the modulation of key signaling pathways. While the precise pathways for all derivatives are not fully elucidated, evidence suggests the involvement of the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and activation of caspases.[3] Some quinoline hydrazide derivatives have been shown to cause G1 cell cycle arrest and upregulate the cell cycle regulating protein p27kip1. Furthermore, molecular docking studies suggest that these compounds may interact with DNA, potentially through partial insertion, and inhibit cyclin-dependent kinase 2 (CDK2).[9]

Quantitative Data:

The cytotoxic potential of these compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Compound TypeCancer Cell LineIC50 (µM)Reference
Quinoline-hydrazide analogue 19Neuroblastoma (SH-SY5Y, Kelly)Micromolar potency
Quinoline-hydrazide analogue 22Neuroblastoma (SH-SY5Y, Kelly)Micromolar potency
Quinoline-based dihydrazone derivative 3bBreast cancer (MCF-7)7.016[9]
Quinoline-based dihydrazone derivative 3cBreast cancer (MCF-7)7.05[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[11]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.[11]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[11]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[1]

  • MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.[1]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a spectrophotometer, which is proportional to the number of viable cells.[1]

Enzyme Inhibition Assays

DNA Gyrase Inhibition Assay (Supercoiling Assay):

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[7][12][13]

Methodology:

  • Reaction Mixture: A reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the test compound at various concentrations is prepared.[14]

  • Incubation: The mixture is incubated to allow the supercoiling reaction to proceed.[14]

  • Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.[14]

  • Inhibition Assessment: The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA with increasing concentrations of the test compound.[14]

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric):

This assay measures the inhibition of DHFR activity by monitoring the oxidation of NADPH to NADP+.[9][15]

Methodology:

  • Reaction Mixture: A reaction mixture containing DHFR, its substrate dihydrofolate, NADPH, and the test compound is prepared.[9]

  • Activity Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.[9]

  • Inhibition Calculation: The rate of NADPH oxidation in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition.[9]

Squalene Epoxidase (SQLE) Inhibition Assay:

The activity of SQLE can be measured by various methods, including monitoring the consumption of the substrate squalene or the formation of the product 2,3-oxidosqualene.[16][17]

Signaling Pathways and Logical Relationships

The biological effects of this compound derivatives are often the result of their modulation of specific cellular signaling pathways. Visualizing these pathways can aid in understanding their mechanism of action.

experimental_workflow cluster_antimicrobial Antimicrobial Activity Assessment cluster_anticancer Anticancer Activity Assessment cluster_mechanism Mechanism of Action Studies Broth Microdilution Broth Microdilution MIC Determination MIC Determination Broth Microdilution->MIC Determination Yields MTT Assay MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Yields Enzyme Inhibition Assays Enzyme Inhibition Assays Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Inhibition Assays->Signaling Pathway Analysis Apoptosis Assays Apoptosis Assays Apoptosis Assays->Signaling Pathway Analysis This compound Derivatives This compound Derivatives This compound Derivatives->Broth Microdilution This compound Derivatives->MTT Assay This compound Derivatives->Enzyme Inhibition Assays This compound Derivatives->Apoptosis Assays

Caption: General experimental workflow for evaluating the biological activity of this compound derivatives.

antibacterial_moa This compound Derivative This compound Derivative DNA Gyrase DNA Gyrase This compound Derivative->DNA Gyrase Inhibits DHFR DHFR This compound Derivative->DHFR Inhibits DNA Replication DNA Replication DNA Gyrase->DNA Replication Required for Nucleotide Synthesis Nucleotide Synthesis DHFR->Nucleotide Synthesis Required for Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Leads to Nucleotide Synthesis->Bacterial Cell Death Leads to

Caption: Proposed mechanism of antibacterial action for this compound derivatives.

anticancer_apoptosis_pathway This compound Derivative This compound Derivative Mitochondrion Mitochondrion This compound Derivative->Mitochondrion Induces stress Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially induced by this compound derivatives.

Conclusion and Future Directions

The collective evidence strongly suggests that the this compound scaffold holds significant promise for the development of new antimicrobial and anticancer therapeutics. The versatility of this core structure allows for extensive chemical modifications, offering the potential to fine-tune its biological activity, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core are needed to establish clear SARs, which will guide the design of more potent and selective analogues.

  • Mechanism of Action Elucidation: While initial targets have been proposed, further in-depth studies are required to fully elucidate the molecular mechanisms of action. This includes identifying specific binding sites on target enzymes and mapping the complete signaling pathways involved in apoptosis induction.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro studies must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic profiles, and potential toxicity.

  • Combating Drug Resistance: Investigating the potential of this compound derivatives to overcome existing drug resistance mechanisms in both microbes and cancer cells is a critical area for future exploration.

References

An In-depth Technical Guide to the Reaction of 3-Hydrazinylquinoline with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and biological significance of hydrazones derived from 3-hydrazinylquinoline. The condensation reaction between this compound and various aldehydes and ketones yields a versatile class of compounds, quinoline-based hydrazones, which have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document details experimental protocols, presents quantitative biological data, and illustrates key chemical and biological pathways.

Core Reaction: Synthesis of this compound Hydrazones

The fundamental reaction involves the condensation of the nucleophilic hydrazine moiety of this compound with the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction, typically acid-catalyzed, results in the formation of a hydrazone, characterized by a C=N-N linkage.

The general reaction scheme is as follows:

G cluster_0 Reaction This compound Hydrazone This compound->Hydrazone + R1(R2)C=O Aldehyde_Ketone Water H2O Hydrazone->Water - H2O

Caption: General reaction scheme for the formation of this compound hydrazones.

This reaction is highly efficient and provides a straightforward method for the synthesis of a diverse library of quinoline hydrazones by varying the aldehyde or ketone reactant.

Experimental Protocols

Synthesis of this compound (General Procedure)

A mixture of 3-bromoquinoline or 3-chloroquinoline and an excess of hydrazine hydrate in a suitable solvent (e.g., ethanol, benzene) is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification, typically through recrystallization.

Synthesis of Quinoline-3-carbohydrazide

A common precursor for similar hydrazones is quinoline-3-carbohydrazide. A representative synthesis is as follows:

  • A solution of ethyl 3-quinoline carboxylate (1 equivalent) in ethanol is treated with an excess of hydrazine hydrate.

  • The mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to afford quinoline-3-carbohydrazide.

General Protocol for the Synthesis of this compound Hydrazones

The following is a generalized protocol for the condensation reaction with an aromatic aldehyde:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops).

  • Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates out of the solution.

  • Collect the solid product by filtration and wash it with a small amount of cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF, or a solvent mixture) to obtain the pure hydrazone. Hydrazones are known to crystallize well, making recrystallization an effective purification method.

Quantitative Data Presentation

Quinoline-based hydrazones have demonstrated significant potential as antimicrobial agents. The following tables summarize the minimum inhibitory concentration (MIC) values for a selection of these compounds against various bacterial strains.

Table 1: Antibacterial Activity (MIC in µg/mL) of Quinoline Hydrazone Analogues

CompoundS. aureusE. coliP. aeruginosaB. subtilis
Quinolyl Hydrazone 1 12.525506.25
Quinolyl Hydrazone 2 6.2512.5253.12
Quinolyl Hydrazone 3 255010012.5
Amoxicillin (Reference) 0.54>1280.25

Data compiled from multiple sources. Specific structures of "Quinolyl Hydrazone 1, 2, and 3" are proprietary to the cited studies but represent typical quinoline hydrazone structures.

A primary mechanism of action for the antibacterial activity of these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme in DNA replication.

Table 2: DNA Gyrase Inhibitory Activity of Quinolone-Based Hydrazones

CompoundDNA Gyrase IC50 (µM)
Quinoline Hydrazone A 8.45
Quinoline Hydrazone B 33.64
Ciprofloxacin (Reference) 3.80

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. Data is representative of values found in the literature for potent quinoline hydrazone derivatives.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound hydrazones.

G cluster_0 Synthesis and Evaluation Workflow Start Start Synthesis Synthesis of This compound Hydrazone Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening Biological Screening (e.g., Antimicrobial Assay) Characterization->Biological_Screening Data_Analysis Data Analysis (e.g., MIC Determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End End Data_Analysis->End Lead_Optimization->Synthesis

Caption: A typical workflow for the synthesis and evaluation of novel hydrazones.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Many quinoline-based compounds exert their antibacterial effects by targeting bacterial DNA gyrase. This enzyme is crucial for relieving torsional stress during DNA replication. The quinoline hydrazones are believed to bind to the enzyme-DNA complex, stabilizing it and leading to double-strand DNA breaks, which ultimately results in bacterial cell death.

G cluster_0 Mechanism of DNA Gyrase Inhibition DNA_Gyrase Bacterial DNA Gyrase Complex Ternary Complex (DNA-Gyrase-Hydrazone) DNA_Gyrase->Complex DNA Bacterial DNA DNA->Complex Quinoline_Hydrazone Quinoline Hydrazone Quinoline_Hydrazone->Complex Replication_Blocked DNA Replication Blocked Complex->Replication_Blocked DS_Breaks Double-Strand Breaks Complex->DS_Breaks Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death DS_Breaks->Cell_Death

References

The Versatility of 3-Hydrazinylquinoline: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydrazinylquinoline has emerged as a pivotal precursor in synthetic organic chemistry, offering a versatile platform for the construction of a diverse array of fused heterocyclic compounds. The inherent reactivity of the hydrazine moiety, coupled with the quinoline core's significant biological and pharmaceutical properties, makes it a valuable starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its transformation into prominent heterocyclic systems such as triazolo[4,3-a]quinolines and pyrazolo[3,4-c]quinolines. This document outlines key experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes reaction pathways and biological screening workflows using Graphviz diagrams. The content herein is intended to serve as a practical resource for researchers engaged in the design and synthesis of innovative heterocyclic compounds with potential applications in medicinal chemistry.

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system provides a powerful strategy for modulating these activities and discovering new therapeutic leads. Among various substituted quinolines, this compound stands out as a particularly useful and reactive intermediate.

The presence of the hydrazine group at the 3-position of the quinoline ring introduces a nucleophilic center that can readily participate in cyclization reactions with a variety of electrophilic reagents. This reactivity allows for the facile construction of fused heterocyclic systems, where a new five-membered ring is annulated to the quinoline core. This guide focuses on the synthesis of two major classes of heterocyclic compounds derived from this compound: 1,2,4-triazolo[4,3-a]quinolines and pyrazolo[3,4-c]quinolines. These fused systems are of significant interest due to their demonstrated biological potential.[3][4]

This document provides a detailed examination of the synthetic routes starting from this compound, complete with experimental procedures, quantitative data, and visual representations of the chemical transformations and biological evaluation processes.

Synthesis of the Precursor: this compound

A reliable and efficient synthesis of the starting material is paramount for any synthetic endeavor. This compound can be prepared from 3-aminoquinoline, a commercially available starting material. The synthesis typically involves a two-step process: diazotization of the amino group followed by reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 3-Aminoquinoline

  • Dissolve 3-aminoquinoline (1 equivalent) in a suitable acidic medium, such as dilute hydrochloric acid, with cooling in an ice bath (0-5 °C).

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water to the cooled solution of 3-aminoquinoline, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • In a separate flask, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, and cool it in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the reducing agent solution with vigorous stirring, while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours at low temperature.

  • Allow the reaction mixture to warm to room temperature and then neutralize it carefully with a base, such as sodium hydroxide or ammonium hydroxide solution, until the solution is alkaline.

  • The resulting precipitate of this compound can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis_of_3_Hydrazinylquinoline 3-Aminoquinoline 3-Aminoquinoline reagents1 1. NaNO₂, HCl 2. SnCl₂, HCl 3-Aminoquinoline->reagents1 This compound This compound reagents1->this compound

Figure 1: Synthesis of this compound.

Synthesis of 1,2,4-Triazolo[4,3-a]quinolines

The reaction of this compound with one-carbon electrophiles provides a direct route to the 1,2,4-triazolo[4,3-a]quinoline ring system. This versatile reaction can be performed with various reagents, such as formic acid, orthoesters, and carbon disulfide, to introduce different substituents at the 1-position of the triazole ring.

Reaction with Formic Acid

The condensation of this compound with formic acid is a straightforward method to obtain the parent, unsubstituted 1,2,4-triazolo[4,3-a]quinoline.

  • A mixture of this compound (1 equivalent) and an excess of formic acid is heated at reflux for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) affords the pure 1,2,4-triazolo[4,3-a]quinoline.[4]

Triazoloquinoline_from_Formic_Acid This compound This compound reagents HCOOH, Reflux This compound->reagents product [1,2,4]Triazolo[4,3-a]quinoline reagents->product

Figure 2: Synthesis of[1][2][3]Triazolo[4,3-a]quinoline.

Reaction with Carbon Disulfide

The reaction with carbon disulfide leads to the formation of a thione derivative,[1][2][3]triazolo[4,3-a]quinolin-1(2H)-thione, which is a valuable intermediate for further functionalization.

  • To a solution of this compound (1 equivalent) in a suitable solvent such as pyridine or ethanol, add carbon disulfide (1.2 equivalents).

  • The reaction mixture is heated at reflux for an extended period (typically 8-12 hours).

  • Upon cooling, the product often precipitates from the reaction mixture.

  • The solid is collected by filtration, washed with a small amount of cold solvent, and dried.

  • Purification can be achieved by recrystallization.[4]

Quantitative Data for Triazolo[4,3-a]quinoline Synthesis
ReagentProductYield (%)Melting Point (°C)Reference
Formic Acid[1][2][3]Triazolo[4,3-a]quinoline75-85178-180[4]
Acetic Acid1-Methyl-[1][2][3]triazolo[4,3-a]quinoline70-80195-197[4]
Carbon Disulfide[1][2][3]Triazolo[4,3-a]quinolin-1(2H)-thione80-90>300[4]

Synthesis of Pyrazolo[3,4-c]quinolines

The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of the pyrazolo[3,4-c]quinoline scaffold. The choice of the dicarbonyl compound allows for the introduction of various substituents on the pyrazole ring.

Reaction with β-Ketoesters

The condensation of this compound with β-ketoesters, such as ethyl acetoacetate, is a widely used method to prepare pyrazolo[3,4-c]quinolin-4-ones.

  • A mixture of this compound (1 equivalent) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 equivalents) is heated in a suitable solvent, such as glacial acetic acid or ethanol, at reflux.

  • The reaction is typically monitored by TLC and is usually complete within a few hours.

  • Upon cooling, the product precipitates from the reaction mixture.

  • The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.

  • Recrystallization from a high-boiling solvent like dimethylformamide (DMF) or acetic acid can be performed for further purification.

Pyrazoloquinoline_Synthesis This compound This compound reagents β-Ketoester (e.g., Ethyl Acetoacetate) Reflux This compound->reagents product Pyrazolo[3,4-c]quinolin-4-one Derivative reagents->product

Figure 3: Synthesis of Pyrazolo[3,4-c]quinolines.

Quantitative Data for Pyrazolo[3,4-c]quinoline Synthesis
β-Dicarbonyl CompoundProductYield (%)Melting Point (°C)Reference
Ethyl Acetoacetate3-Methyl-1H-pyrazolo[3,4-c]quinolin-4(5H)-one85-95>300[5]
Diethyl Malonate1H-Pyrazolo[3,4-c]quinoline-3,4(2H,5H)-dione70-80>300[5]
Acetylacetone3,5-Dimethyl-1H-pyrazolo[3,4-c]quinoline80-90240-242[4]

Biological Activities of this compound Derivatives

Heterocyclic compounds derived from this compound have demonstrated a range of promising biological activities, with antimicrobial and anticancer effects being the most prominent.

Antimicrobial Activity

Many triazoloquinoline and pyrazoloquinoline derivatives exhibit significant activity against various strains of bacteria and fungi.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or interference with microbial DNA replication.[3]

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the agar surface uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells of a specific diameter in the agar using a sterile borer.

  • Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

  • A well containing only the solvent serves as a negative control, and a well with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is indicative of the compound's antimicrobial activity.[6]

Antimicrobial_Screening_Workflow start Prepare Inoculated Agar Plates create_wells Create Wells in Agar start->create_wells add_compounds Add Test Compounds, Positive & Negative Controls create_wells->add_compounds incubate Incubate at 37°C for 24 hours add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Figure 4: Antimicrobial Screening Workflow.

Anticancer Activity

Several derivatives of this compound have shown potent cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanisms of action often involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or DNA topoisomerases.[7][9]

The diagram below illustrates a generalized signaling pathway that can be targeted by anticancer agents. Many quinoline derivatives are known to interfere with receptor tyrosine kinases (RTKs), downstream signaling cascades like the MAPK/ERK pathway, and cell cycle progression regulated by CDKs.

Anticancer_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Inhibitor Quinoline-Derived Inhibitor Inhibitor->RTK CDK Cyclin-Dependent Kinases (CDKs) Inhibitor->CDK Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle

Figure 5: Postulated Anticancer Signaling Pathway.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of fused heterocyclic compounds. The straightforward and efficient synthetic routes to triazolo[4,3-a]quinolines and pyrazolo[3,4-c]quinolines, coupled with the significant biological activities exhibited by these derivatives, underscore the importance of this chemical entity in modern drug discovery. The experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of the synthetic potential of this compound is expected to yield novel heterocyclic scaffolds with improved therapeutic profiles.

References

Theoretical studies on 3-Hydrazinylquinoline structure

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the theoretical studies on the molecular structure of 3-Hydrazinylquinoline reveals a landscape rich with computational methodologies, yet sparse on specific published data for this particular isomer. Theoretical studies on quinoline and its derivatives are pivotal in understanding their structure-activity relationships, which is crucial for applications in medicinal chemistry and materials science.[1] Computational techniques, particularly Density Functional Theory (DFT), are the cornerstone of these investigations, providing profound insights into molecular geometry, electronic properties, and reactivity.[2][3]

While direct, comprehensive theoretical data for this compound is not prominently available in existing literature, this guide synthesizes the established protocols and expected outcomes from studies on closely related quinoline derivatives and isomers, such as 2-Hydrazinylquinoline and various hydrazones.[2][4] This whitepaper serves as a methodological framework for researchers aiming to conduct theoretical investigations on this compound.

Core Theoretical Concepts

The stability and reactivity of a molecule like this compound are governed by its structural and electronic properties. Key parameters investigated through theoretical calculations include:

  • Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles determine the molecule's three-dimensional shape.

  • Electronic Structure: The distribution of electrons is described by properties like Mulliken atomic charges and the molecular electrostatic potential (MEP).

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and polarizability.[5][6][7][8] A smaller gap suggests higher reactivity.[5]

Experimental Protocols: A Methodological Blueprint

The most prevalent approach for the theoretical study of quinoline derivatives involves Density Functional Theory (DFT) calculations. The following protocol outlines a standard computational methodology based on practices reported for similar molecular systems.

Computational Details

The initial geometry of the molecule for calculation is typically derived from experimental data, such as X-ray crystallography, if available, or built using standard bond lengths and angles.[9] The geometry is then optimized without any symmetry constraints.

  • Software: Quantum chemical calculations are commonly performed using software packages like Gaussian or NWChem.[10]

  • Theoretical Method: The Density Functional Theory (DFT) method is widely employed. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for providing reliable results for organic molecules.[9][11]

  • Basis Set: The choice of basis set is critical for accuracy. Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently used.[5][9][11] The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing systems with heteroatoms and potential hydrogen bonding.

  • Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation (a stationary point on the potential energy surface).

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, harmonic vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Following successful optimization, single-point energy calculations are performed to determine electronic properties, including HOMO-LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential (MEP).[5]

Data Presentation: Expected Outcomes

A comprehensive theoretical study of this compound would yield quantitative data that can be summarized for comparative analysis. The following tables illustrate the structure in which such data would be presented.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles) Note: The values in this table are placeholders and represent the type of data that would be generated. Experimental values for the related isomer, 2-Hydrazinylquinoline, are provided for context where applicable.

ParameterBondCalculated Length (Å)Experimental Length (Å) - 2-isomer[4]
Bond LengthN2-N3Value1.393
N2-C1Value1.378
C1-N1Value1.319
Parameter Atoms Calculated Angle (°) Experimental Angle (°) - 2-isomer[4]
Bond AngleN3-N2-C1Value118.8
N2-C1-N1Value120.3
Dihedral AngleN3-N2-C1-N1Value-12.7

Table 2: Frontier Molecular Orbital (FMO) Properties Note: Values are placeholders.

ParameterEnergy (eV)
HOMO Energy (EHOMO)Value
LUMO Energy (ELUMO)Value
HOMO-LUMO Energy Gap (ΔE)Value

Table 3: Calculated Global Reactivity Descriptors Note: Values are placeholders. These descriptors are calculated from HOMO and LUMO energies.[12]

DescriptorFormulaValue
Ionization Potential (I)-EHOMOValue
Electron Affinity (A)-ELUMOValue
Chemical Hardness (η)(I - A) / 2Value
Electronegativity (χ)(I + A) / 2Value
Electrophilicity Index (ω)χ2 / (2η)Value

Visualization of Computational Workflow

To elucidate the logical sequence of a theoretical investigation, the following workflow diagram is provided. It outlines the steps from the initial molecular structure input to the final analysis of its physicochemical properties.

Theoretical_Study_Workflow cluster_input 1. Input & Setup cluster_calc 2. Core Computations cluster_analysis 3. Property Analysis cluster_output 4. Results mol_structure Define Molecular Structure (this compound) method_setup Select Method & Basis Set (e.g., DFT/B3LYP/6-31G(d,p)) geom_opt Geometry Optimization method_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc freq_calc->geom_opt If imaginary frequencies exist elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop If no imaginary frequencies struct_prop Structural Properties (Bond Lengths, Angles) data_tables Quantitative Data Tables elec_prop->data_tables viz Molecular Visualizations elec_prop->viz react_prop Reactivity Descriptors struct_prop->data_tables struct_prop->viz react_prop->data_tables

Caption: Workflow for theoretical analysis of molecular structure and properties.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 3-Hydrazinylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Hydrazinylquinoline hydrochloride, a valuable intermediate in the development of novel pharmaceutical compounds. The synthesis involves a nucleophilic aromatic substitution reaction between 3-chloroquinoline and hydrazine hydrate, followed by the formation of the hydrochloride salt.

Key Reaction Data

The following table summarizes the key reactants and their properties for this synthesis.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Role
3-ChloroquinolineC₉H₆ClN163.61Starting Material
Hydrazine hydrateH₆N₂O50.06Reagent
Ethanol (absolute)C₂H₅OH46.07Solvent
Hydrochloric acid (concentrated)HCl36.46Reagent
This compound hydrochlorideC₉H₁₀ClN₃195.65Final Product

Experimental Protocol

This protocol outlines the synthesis of this compound hydrochloride from 3-chloroquinoline.

Materials:

  • 3-Chloroquinoline

  • Hydrazine hydrate (excess)

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-chloroquinoline in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate. The reaction of chloroquinolines with hydrazine hydrate is a common method for introducing a hydrazinyl group.[1][2]

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 8 hours, as analogous reactions suggest). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath to facilitate the precipitation of the product.

  • Isolation of this compound: Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash it with cold ethanol to remove any unreacted hydrazine hydrate.

  • Formation of Hydrochloride Salt: Suspend the isolated this compound in ethanol and, while stirring, slowly add concentrated hydrochloric acid dropwise until the solution becomes acidic.

  • Final Product Isolation: The this compound hydrochloride will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the final product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The purity of the compound can be assessed by standard analytical techniques such as NMR and mass spectrometry.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.

Caption: Workflow for the synthesis of this compound hydrochloride.

References

Application Notes and Protocols for 3-Hydrazinylquinoline Derivatization in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-hydrazinylquinoline (3-HQ), also referred to as 2-hydrazinoquinoline (HQ) in some literature, as a derivatization agent for the sensitive and simultaneous analysis of carbonyl compounds (aldehydes and ketones) and carboxylic acids. This derivatization is particularly valuable for enhancing detection in liquid chromatography-mass spectrometry (LC-MS) based analytical methods.

Introduction

Aldehydes, ketones, and carboxylic acids are crucial molecules in various biological and chemical processes. Their analysis can be challenging due to their polarity, volatility, and often low concentrations in complex matrices. Chemical derivatization with this compound is a robust strategy to improve their chromatographic retention and ionization efficiency, thereby enhancing the sensitivity and specificity of their detection by LC-MS. 3-HQ reacts with the carbonyl group of aldehydes and ketones to form stable hydrazones, and with the carboxyl group of carboxylic acids to form hydrazides. This allows for the simultaneous analysis of these different classes of compounds in a single chromatographic run.[1][2]

Principle of Derivatization

The derivatization process involves two primary reactions:

  • For Aldehydes and Ketones: this compound reacts with the carbonyl group (C=O) of aldehydes and ketones to form a hydrazone derivative. This reaction is a condensation reaction where a molecule of water is eliminated. The resulting hydrazone is more stable and provides a readily ionizable quinoline moiety, which enhances the signal in mass spectrometry, particularly in positive electrospray ionization (ESI) mode.[1][2]

  • For Carboxylic Acids: The derivatization of carboxylic acids with 3-HQ to form a hydrazide requires activation of the carboxyl group. This is typically achieved using activating agents like 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP). These reagents convert the carboxylic acid into a more reactive intermediate, an acyloxyphosphonium ion, which then readily reacts with 3-HQ.[1]

Visualization of Derivatization and Workflow

Derivatization Reaction Pathway

G cluster_0 Aldehyde/Ketone Derivatization cluster_1 Carboxylic Acid Derivatization Analyte_AK Aldehyde or Ketone (R-C(=O)-R') Product_Hydrazone Hydrazone Derivative Analyte_AK->Product_Hydrazone Reaction with 3-HQ HQ_1 This compound (3-HQ) HQ_1->Product_Hydrazone Analyte_CA Carboxylic Acid (R-COOH) Activation Activation (DPDS/TPP) Analyte_CA->Activation Intermediate Acyloxyphosphonium Ion Activation->Intermediate Product_Hydrazide Hydrazide Derivative Intermediate->Product_Hydrazide Reaction with 3-HQ HQ_2 This compound (3-HQ) HQ_2->Product_Hydrazide

Caption: Derivatization reactions of this compound.

Analytical Workflow

G Sample Biological Sample (e.g., Urine, Serum) Derivatization Derivatization with 3-HQ Sample->Derivatization LCMS LC-MS Analysis (C18 Column, ESI+) Derivatization->LCMS Data Data Acquisition LCMS->Data Analysis Metabolite Identification and Quantification Data->Analysis

Caption: General workflow for 3-HQ derivatization and analysis.

Application Notes

Simultaneous Analysis of Metabolites

A key advantage of 3-HQ derivatization is its ability to react with a broad spectrum of metabolites, including short-chain carboxylic acids, aldehydes, and ketones.[3] This makes it a powerful tool for metabolomic studies where comprehensive profiling of these compound classes is desired from a single sample analysis.[3][4] This method has been successfully applied to biological samples such as urine, serum, and liver extracts to investigate metabolic changes, for instance, in the context of diabetic ketoacidosis.[1][2]

Enhanced Sensitivity in LC-MS

The quinoline group introduced by 3-HQ derivatization significantly improves the ionization efficiency of the analytes in positive electrospray ionization mass spectrometry.[4] This leads to lower limits of detection and quantification, enabling the analysis of low-abundance metabolites. The derivatization also improves the chromatographic behavior of small, polar analytes on reversed-phase columns like C18.[1][4]

Experimental Protocols

Protocol 1: Derivatization of Aldehydes, Ketones, and Carboxylic Acids in Biological Samples for LC-MS Analysis

This protocol is adapted from methodologies described for the analysis of metabolites in biological fluids.[1][2]

Materials and Reagents:

  • This compound (3-HQ)

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Biological sample (e.g., urine, serum, tissue homogenate)

  • Microcentrifuge tubes

  • Thermomixer or water bath

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • For serum or plasma, perform a protein precipitation step by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.

    • For urine, dilute the sample with water as needed to bring analyte concentrations within the linear range of the assay.

    • For tissue homogenates, ensure the sample is clarified by centrifugation.

  • Derivatization Reaction:

    • Prepare a stock solution of 3-HQ in acetonitrile.

    • Prepare stock solutions of DPDS and TPP in acetonitrile.

    • In a microcentrifuge tube, combine 50 µL of the prepared sample supernatant (or diluted urine) with the derivatization reagents. The final concentrations in the reaction mixture should be optimized, but typical starting points are in the mM range for the reagents.

    • Add the activating agents (DPDS and TPP) for the derivatization of carboxylic acids.

    • Add the 3-HQ solution.

    • Vortex the mixture gently to ensure homogeneity.

  • Reaction Incubation:

    • Incubate the reaction mixture at an elevated temperature. A common condition is 60°C for 60 minutes.[2] This should be optimized for the specific analytes of interest.

    • After incubation, cool the reaction mixture to room temperature.

  • Sample Dilution and Analysis:

    • Dilute the derivatized sample with an appropriate solvent (e.g., the initial mobile phase composition) before injection into the LC-MS system.

    • Inject an aliquot of the diluted sample for LC-MS analysis.

Protocol 2: LC-MS Analysis of 3-HQ Derivatives

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[1][4]

  • Chromatographic Column: A reversed-phase C18 column is commonly used.[1][4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the derivatized analytes. The specific gradient profile will depend on the analytes and should be optimized.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30-40°C.

  • Injection Volume: Typically 1-10 µL.

  • MS Detection: Full scan mode for initial screening and targeted selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for quantification.

Quantitative Data

The following table summarizes the performance characteristics of the 3-HQ derivatization method for the analysis of hydrazine, a related compound, which demonstrates the typical performance of such derivatization methods.

ParameterResult
Linearity Range 1 ng/mL to 16 ng/mL[5]
Correlation Coefficient (r) 0.999[5]
Limit of Detection (LOD) 0.6504 ng/mL[5]
Limit of Quantification (LOQ) 2.168 ng/mL[5]

Note: The data presented is for a hydrazine derivatization method, which serves as an illustrative example. Performance for specific aldehydes, ketones, and carboxylic acids using 3-HQ should be independently validated.

Conclusion

Derivatization with this compound is a versatile and sensitive method for the simultaneous analysis of aldehydes, ketones, and carboxylic acids in complex biological and chemical samples. The protocols and data presented here provide a solid foundation for researchers and scientists to implement this powerful analytical technique in their laboratories. The enhanced sensitivity and broad applicability make it particularly suitable for metabolomics research and drug development applications.

References

Application of 3-Hydrazinylquinoline in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its presence in numerous compounds with a wide spectrum of biological activities. The introduction of a hydrazinyl group at the 3-position of the quinoline ring gives rise to 3-hydrazinylquinoline, a versatile precursor for the synthesis of a diverse array of derivatives, primarily hydrazones. These compounds have garnered significant attention in drug discovery and development due to their potent antimicrobial and anticancer properties.

The core structure of this compound serves as a critical pharmacophore. The hydrazine moiety is highly reactive and allows for facile condensation reactions with various aldehydes and ketones to generate a library of quinoline hydrazones. This synthetic tractability enables extensive structure-activity relationship (SAR) studies, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of pathogenic microbes, including bacteria and fungi. The mechanism of action for their antibacterial effects is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[1] Some compounds have also been shown to target other key enzymes like glucosamine-6-phosphate synthase, involved in bacterial cell wall synthesis.[1]

Table 1: Antibacterial Activity of this compound Derivatives (Hydrazones)

Compound IDTest OrganismMIC (µg/mL)Reference
3q5 MRSA16[2]
3q6 MRSA16[2]
Compound 9 Staphylococcus aureusModerate Activity[3]
Compound 13 Escherichia coliModerate Activity[3]
Compound 18j Various pathogenic strains6.25 - 100[4]

Note: "Moderate Activity" indicates that the source mentioned activity but did not provide specific MIC values in the abstract.

Antifungal Activity

The antifungal potential of quinoline derivatives is also noteworthy. For instance, 3-hydrazinoquinoxaline-2-thiol, a related quinoxaline derivative, has shown promising activity against various Candida species, in some cases exceeding the efficacy of the standard antifungal drug Amphotericin B.[5][6]

Table 2: Antifungal Activity of a 3-Hydrazinoquinoxaline Derivative

CompoundTest OrganismMICReference
3-hydrazinoquinoxaline-2-thiol Candida albicansMore effective than Amphotericin B[5][6]
3-hydrazinoquinoxaline-2-thiol Candida glabrataHigher effectiveness[5][6]
3-hydrazinoquinoxaline-2-thiol Candida parapsilosisHigher effectiveness[5][6]
Anticancer Activity

The anticancer properties of this compound derivatives are a major focus of current research. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.[7][8] Their mechanisms of action are often multi-faceted and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[7][9]

One of the key mechanisms of anticancer action is the inhibition of protein kinases.[10] Certain quinoline-based hydrazones have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2) and c-Met kinase.[7] Inhibition of these kinases disrupts the cell cycle and downstream signaling pathways, leading to the suppression of tumor growth.

Table 3: Anticancer Activity of this compound Derivatives (Hydrazones)

Compound IDCancer Cell LineIC50 (µM)Reference
3b MCF-7 (Breast)7.016[7]
3c MCF-7 (Breast)7.05[7]
18b, 18d, 18e, 18f, 18g, 18h, 18i, 18j, 18l NCI 60 cell linesGI50: 0.33 - 4.87[4]
CM9 EBC-1 (Lung)8.6
40 c-Met Kinase0.00186[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 3-chloroquinoline and hydrazine hydrate.

Materials:

  • 3-Chloroquinoline

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask, dissolve 3-chloroquinoline (1 molar equivalent) in ethanol.

  • Add hydrazine hydrate (4-6 molar equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours, with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by suction filtration.

  • Wash the solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure this compound.

Protocol 2: Synthesis of 3-(Arylidenehydrazinyl)quinoline Derivatives (Hydrazones)

This protocol outlines the general procedure for the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 molar equivalent) in ethanol in a round-bottom flask.

  • Add the aromatic aldehyde (1 molar equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The hydrazone product will precipitate.

  • Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent to obtain the pure 3-(arylidenehydrazinyl)quinoline derivative.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells in a T-75 flask until they reach 70-80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.

    • Count the cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum:

    • Inoculate a few colonies of the test bacterium into MHB and incubate until the turbidity reaches the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microtiter Plate:

    • Add 50 µL of sterile MHB to each well of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 50 µL from one well to the next.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis chloroquinoline 3-Chloroquinoline hydrazinylquinoline This compound chloroquinoline->hydrazinylquinoline Reaction hydrazine Hydrazine Hydrate hydrazine->hydrazinylquinoline hydrazone Quinoline Hydrazone hydrazinylquinoline->hydrazone Condensation aldehyde Aldehyde/Ketone aldehyde->hydrazone antimicrobial Antimicrobial Assay (Broth Microdilution) hydrazone->antimicrobial anticancer Anticancer Assay (MTT Assay) hydrazone->anticancer mic MIC Determination antimicrobial->mic ic50 IC50 Determination anticancer->ic50 sar Structure-Activity Relationship (SAR) mic->sar ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

cdk2_pathway cluster_cellcycle G1/S Phase Transition cdk2 CDK2 cdk2_cyclinE CDK2/Cyclin E Complex cdk2->cdk2_cyclinE binds cyclinE Cyclin E cyclinE->cdk2_cyclinE binds rb Rb Protein cdk2_cyclinE->rb phosphorylates (inactivates) e2f E2F rb->e2f inhibits s_phase S Phase Genes (DNA Synthesis) e2f->s_phase activates cell_cycle_arrest Cell Cycle Arrest p21 p21 p21->cdk2_cyclinE inhibits inhibitor Quinoline Hydrazone (CDK2 Inhibitor) inhibitor->cdk2_cyclinE inhibits inhibitor->cell_cycle_arrest

Caption: Quinoline hydrazones inhibit CDK2, leading to G1/S cell cycle arrest.

met_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus hgf HGF (Hepatocyte Growth Factor) met c-Met Receptor Tyrosine Kinase hgf->met binds & activates met->met autophosphorylation pi3k PI3K met->pi3k activates ras Ras met->ras activates akt Akt pi3k->akt activates transcription Gene Transcription (Proliferation, Survival) akt->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription cell_response Inhibition of Proliferation & Survival inhibitor Quinoline Hydrazone (c-Met Inhibitor) inhibitor->met inhibits inhibitor->cell_response

Caption: Inhibition of the HGF/c-Met signaling pathway by quinoline hydrazones.

References

Application Notes: Synthesis of Pyrazole Derivatives from 3-Hydrazinylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-pyrazole hybrids are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The quinoline moiety is a key pharmacophore present in numerous natural and synthetic bioactive compounds, while the pyrazole ring is a versatile scaffold known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic combination of these two privileged scaffolds into a single molecular entity can lead to the development of novel therapeutic agents with enhanced potency and unique pharmacological profiles.

This document provides detailed protocols for the synthesis of pyrazole derivatives using 3-hydrazinylquinoline as a key starting material. The primary synthetic strategy involves the well-established condensation reaction between a hydrazine moiety and a 1,3-dicarbonyl compound or its equivalent. While direct literature for the use of this compound is limited, the following protocols are based on established and reliable methods for analogous hydrazino-heterocycles, such as 2-hydrazinylquinoline, and provide a robust starting point for synthesis.[1][4]

General Synthetic Pathway

The synthesis of 3-(pyrazol-1-yl)quinoline derivatives from this compound typically follows a cyclocondensation reaction pathway. The lone pair of electrons on the terminal nitrogen of the hydrazine group initiates a nucleophilic attack on one of the carbonyl carbons of a 1,3-dicarbonyl compound. A subsequent intramolecular cyclization via condensation reaction, involving the second nitrogen atom and the remaining carbonyl group, leads to the formation of the stable, aromatic pyrazole ring directly attached to the quinoline core.

G A This compound C Intermediate (Hydrazone/Enamine) A->C + B 1,3-Dicarbonyl Compound (e.g., Acetylacetone, Ethyl Acetoacetate) B->C D 3-(Pyrazol-1-yl)quinoline Derivative C->D Cyclocondensation (-H₂O)

Caption: General reaction scheme for pyrazole synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of pyrazole derivatives from this compound. These methods are adapted from standard procedures for pyrazole synthesis.[4][5][6]

Protocol 1: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline

This protocol details the reaction of this compound with acetylacetone, a common 1,3-diketone, to yield a dimethyl-substituted pyrazole derivative.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • To this solution, add acetylacetone (1.1 eq).

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (50 mL) and a saturated sodium bicarbonate solution (50 mL) to neutralize the acetic acid.

  • Separate the organic layer, and wash it with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure 3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)quinoline

This protocol describes the Claisen condensation reaction of this compound with ethyl acetoacetate to form a pyrazolone derivative.[6][7][8][9]

Materials:

  • This compound

  • Ethyl Acetoacetate

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Sodium Ethoxide (optional, for base-catalyzed reaction)

  • Drying tube

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and drying tube, add this compound (1.0 eq) and absolute ethanol (30 mL).

  • Add ethyl acetoacetate (1.0 eq) to the solution.

  • For acid catalysis: Add a catalytic amount of glacial acetic acid and reflux the mixture for 8-12 hours.

  • For base catalysis: Add a catalytic amount of sodium ethoxide and stir the mixture at room temperature for 24 hours or at reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture. A precipitate may form.

  • If a precipitate has formed, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)quinoline.

  • Confirm the structure of the purified product by IR, ¹H NMR, ¹³C NMR, and elemental analysis.

Quantitative Data Summary

The following tables provide a template for organizing the quantitative data from the synthesis experiments. Representative data from analogous reactions are included for reference.

Table 1: Reactant Quantities and Reaction Conditions

EntryReactant 1 (eq)Reactant 2SolventCatalystTime (h)Temp (°C)Yield (%)
1This compound (1.0)Acetylacetone (1.1 eq)EthanolAcetic Acid5RefluxExpected >85
2This compound (1.0)Ethyl Acetoacetate (1.0 eq)EthanolAcetic Acid10RefluxExpected >80

Table 2: Characterization Data for a Representative Product - 3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline

AnalysisExpected Results
Appearance White to off-white solid
Melting Point To be determined
¹H NMR (CDCl₃) δ ~2.3-2.7 (2 x s, 6H, 2xCH₃), ~6.0 (s, 1H, pyrazole-H), ~7.5-8.9 (m, 6H, quinoline-H)
¹³C NMR (CDCl₃) δ ~14, ~15 (2xCH₃), ~110 (pyrazole-CH), ~120-150 (quinoline & pyrazole carbons)
Mass Spec (ESI) m/z [M+H]⁺ calculated for C₁₄H₁₃N₃

Experimental and Characterization Workflow

The overall process from synthesis to final product characterization and evaluation follows a standard chemistry workflow.

G A Reactants (this compound + Dicarbonyl) B Reaction Setup (Solvent, Catalyst, Heat) A->B C Reaction Monitoring (TLC) B->C D Work-up (Extraction, Washing, Drying) C->D Reaction Complete E Purification (Chromatography or Recrystallization) D->E F Characterization (NMR, MS, IR, MP) E->F G Biological Activity Screening (e.g., Antimicrobial, Cytotoxicity) F->G

Caption: Standard workflow for synthesis and evaluation.

Biological Significance and Applications

While the specific biological activities of pyrazole derivatives derived from this compound are yet to be extensively reported, related quinoline-pyrazole hybrids have demonstrated significant potential as antimicrobial and antifungal agents.[1][2] For instance, certain pyrazole-bearing quinoline compounds have shown potent activity against bacterial strains like S. aureus and E. coli, and fungal strains such as C. albicans and A. niger, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable or superior to standard drugs like ciprofloxacin and fluconazole.[1][3] Therefore, the novel compounds synthesized via the protocols described herein are promising candidates for screening in drug discovery programs targeting infectious diseases.

References

Application Note: LC-MS/MS Method for the Derivatization and Detection of Small Molecule Metabolites using 2-Hydrazinylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of short-chain carboxylic acids, aldehydes, and ketones in biological matrices. Direct analysis of these small, polar metabolites by reversed-phase LC-MS is often challenging due to poor retention and low ionization efficiency.[1][2] To overcome these limitations, this method employs a derivatization strategy using 2-Hydrazinylquinoline (HQ). HQ reacts with the carboxyl groups of carboxylic acids and the carbonyl groups of aldehydes and ketones, forming derivatives with increased hydrophobicity and ionization efficiency, making them suitable for LC-MS/MS analysis.[1][3][4] This approach enhances the sensitivity and chromatographic performance, allowing for reliable detection and quantification of these important metabolite classes in complex samples such as urine, serum, and tissue extracts.[1][2][5]

Principle

The method is based on the chemical derivatization of target analytes with 2-Hydrazinylquinoline. Carboxylic acids undergo an esterification reaction with HQ, while aldehydes and ketones form Schiff bases.[1][4] The resulting HQ-derivatives are then separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry in positive electrospray ionization (ESI) mode.[1][6] The use of a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode ensures high selectivity and sensitivity for the quantification of the target analytes.

Experimental Protocols

Materials and Reagents
  • 2-Hydrazinylquinoline (HQ)

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Internal Standards (structurally similar to the analytes of interest)

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

Sample Preparation (Derivatization)
  • Sample Collection: Collect and process the biological samples (e.g., plasma, urine) using standard laboratory procedures.

  • Protein Precipitation: To a 50 µL aliquot of the sample, add 200 µL of cold methanol containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 3 minutes and then centrifuge at 10,000 rpm for 5 minutes to precipitate proteins.[7]

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Derivatization Reaction:

    • Add a solution of 2-Hydrazinylquinoline (HQ) in a suitable solvent (e.g., ACN).

    • For carboxylic acids, add the activating agents 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP).[2]

    • Incubate the reaction mixture to ensure complete derivatization. A typical incubation time is 60 minutes.[5]

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen.[8] Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol[7]
Flow Rate 0.4 mL/min[7]
Gradient Optimized for the separation of the derivatized analytes
Column Temperature 35 °C[7]
Injection Volume 3 µL[7]

Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Capillary Voltage 3.0 kV[7]
Vaporizer Temperature 400 °C[7]
Sheath Gas Flow 50 arbitrary units[7]
Auxiliary Gas Flow 10 arbitrary units[7]
Collision Gas Argon at 1.5 mTorr[7]
Scan Type Selected Reaction Monitoring (SRM)
Dwell Time 200 ms[7]

Data Presentation

The following table summarizes the key quantitative parameters that should be evaluated during method validation. Representative values are provided as a general guideline.

ParameterTypical Value
Linear Dynamic Range 1.0 - 500 ng/mL[7]
Precision (%RSD) < 15%[7]
Accuracy (RE%) Within ± 15%[7]
Recovery 87.0% - 95.6%[7]
Matrix Effect 91.0% - 101.3%[7]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Cold Methanol + IS) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization with HQ Supernatant->Derivatization Evaporation Evaporation to Dryness Derivatization->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (SRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of small molecules using HQ derivatization.

Derivatization Reaction Pathways

G cluster_reactants cluster_products Analyte_Acid Carboxylic Acid (R-COOH) Derivative_Ester HQ-Ester Derivative Analyte_Acid->Derivative_Ester Esterification (+ DPDS, TPP) Analyte_Carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') Derivative_Hydrazone HQ-Hydrazone Derivative (Schiff Base) Analyte_Carbonyl->Derivative_Hydrazone Schiff Base Formation HQ 2-Hydrazinylquinoline HQ->Derivative_Ester HQ->Derivative_Hydrazone

Caption: Derivatization reactions of carboxylic acids and carbonyl compounds with 2-Hydrazinylquinoline.

References

Application Notes: 3-Hydrazinylquinoline as a Reagent for Carbonyl Group Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The detection and quantification of carbonyl compounds, such as aldehydes and ketones, are crucial in various scientific fields, including biomedical research, drug development, and environmental analysis. These molecules are often key biomarkers for oxidative stress and various metabolic diseases. Due to their often low abundance and potential instability, derivatization is a common strategy to enhance their detection by analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Hydrazine-based reagents are widely used for this purpose as they react specifically with the carbonyl group to form stable hydrazones.[1][2] This document provides detailed application notes and protocols for the use of hydrazinylquinolines as derivatizing agents for carbonyl compounds. While the fundamental reactivity of the hydrazinyl group is well-established, specific detailed protocols for 3-hydrazinylquinoline are not extensively documented in current literature. Therefore, the protocols and data presented herein are based on the closely related and well-characterized reagent, 2-hydrazinoquinoline (HQ), which has been successfully employed for the derivatization of aldehydes, ketones, and carboxylic acids for LC-MS-based metabolomic analysis.[3][4] Researchers can adapt these methodologies for use with this compound, with the expectation of similar reactivity.

Principle of the Method

The core of the detection method is the chemical reaction between the hydrazinyl group (-NHNH₂) of the quinoline reagent and the carbonyl group (C=O) of an aldehyde or ketone. This condensation reaction, which occurs under mild acidic conditions, results in the formation of a stable hydrazone derivative with the elimination of a water molecule.[5][6] The quinoline moiety serves as a highly detectable tag, particularly for mass spectrometry, due to its efficient ionization. This derivatization enhances the stability and chromatographic retention of the analytes, leading to improved sensitivity and specificity in their quantification.[7]

carbonyl Aldehyde/Ketone (R-CO-R') hydrazone Stable Hydrazone Derivative carbonyl->hydrazone Condensation Reaction (+ this compound) reagent This compound reagent->hydrazone water Water (H₂O)

Caption: Chemical reaction of a carbonyl compound with this compound.

Quantitative Data Summary

The following table summarizes the classes of compounds that have been successfully derivatized using the analogous reagent 2-hydrazinoquinoline (HQ), demonstrating the potential applicability for this compound.[3][4] This highlights the reagent's utility for comprehensive analysis of small molecules in biological samples.

Compound ClassRepresentative AnalytesDerivatization SuccessReference
Aldehydes Acetaldehyde, FormaldehydeYes[3]
Ketones Acetone, Pyruvic AcidYes[3][4]
Keto Acids Acetoacetic Acid, Pyruvic AcidYes[3][4]
Carboxylic Acids Acetic Acid, Lactic Acid, Malic AcidYes[3][4]
Hydroxy Acids 3-Hydroxybutyric Acid (HBA)Yes[4]
Dicarboxylic Acids Fumaric Acid, Succinic AcidYes[3]

Detailed Experimental Protocols

This section provides a step-by-step protocol for the derivatization of carbonyl compounds in biological samples (e.g., urine, serum) for LC-MS analysis, adapted from the established method for 2-hydrazinoquinoline.[3][4]

1. Materials and Reagents

  • This compound (or 2-hydrazinoquinoline as per reference)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • 2,2′-dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Pyridine

  • Internal Standards (e.g., isotopically labeled analogues)

  • Sample (e.g., serum, urine)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

2. Preparation of Derivatization Reagent Solution

  • Prepare a stock solution of the derivatization agent (HQ) at 10 mg/mL in acetonitrile.

  • Prepare a stock solution of DPDS at 20 mg/mL in acetonitrile.

  • Prepare a stock solution of TPP at 20 mg/mL in acetonitrile.

  • Working Derivatization Solution: Mix the HQ, DPDS, and TPP stock solutions in a 1:1:1 (v/v/v) ratio. This solution should be prepared fresh before each batch of experiments.

3. Sample Preparation and Derivatization Protocol

  • Sample Collection: Thaw frozen biological samples (e.g., 50 µL of serum or urine) on ice.

  • Protein Precipitation (for serum): Add 200 µL of cold acetonitrile containing the internal standard to the serum sample. For urine, dilute with water as needed and add the internal standard.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization Reaction:

    • Add 50 µL of the freshly prepared working derivatization solution to the supernatant.

    • Add 10 µL of pyridine to the mixture.

    • Vortex the tube for 30 seconds.

  • Incubation: Incubate the reaction mixture at 60°C for 20 minutes in a heating block or water bath.

  • Quenching and Dilution: After incubation, cool the samples to room temperature. Add 700 µL of water to quench the reaction and dilute the sample for analysis.

  • Final Centrifugation: Centrifuge the final mixture at 14,000 rpm for 5 minutes to remove any precipitates.

  • Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

4. LC-MS Analysis

  • Column: A reverse-phase C18 column is suitable for separating the hydrazone derivatives.[4]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically used.

  • Ionization Mode: Positive electrospray ionization (ESI+) is effective for detecting the quinoline-derivatized compounds.[4]

  • Detection: Monitor for the specific mass-to-charge ratio (m/z) of the expected hydrazone derivatives.

sample 1. Biological Sample (e.g., Serum, Urine) precip 2. Add Acetonitrile (with Internal Standard) sample->precip cent1 3. Vortex & Centrifuge (14,000 rpm, 10 min) precip->cent1 super 4. Collect Supernatant cent1->super reagent 5. Add Derivatization Mix (HQ, DPDS, TPP, Pyridine) super->reagent incubate 6. Incubate (60°C, 20 min) reagent->incubate quench 7. Quench with Water incubate->quench cent2 8. Final Centrifugation quench->cent2 analyze 9. LC-MS Analysis cent2->analyze

Caption: Experimental workflow for carbonyl derivatization and analysis.

References

Application Notes and Protocols for the Synthesis of Quinoline-Based Hydrazones using 3-Hydrazinylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties, including antimicrobial, anticancer, antimalarial, and anti-inflammatory activities.[1] The hydrazone functional group (–NH–N=C–) is also a significant pharmacophore known to impart diverse biological effects.[2][3] The conjugation of these two moieties into quinoline-based hydrazones has yielded compounds with potent and varied bioactivities, making them attractive targets for drug discovery and development.[3][4][5]

This document provides a detailed protocol for the synthesis of novel quinoline-based hydrazones through a straightforward acid-catalyzed condensation reaction between 3-hydrazinylquinoline and various aromatic or aliphatic aldehydes.

Principle of Reaction

The synthesis of hydrazones is achieved via a nucleophilic addition-elimination reaction, also known as a condensation reaction. The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically performed under acidic conditions, which serves to activate the carbonyl group towards nucleophilic attack. The subsequent elimination of a water molecule from the intermediate results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone product.[6][7]

Experimental Protocols

General Protocol for the Synthesis of Quinoline-Based Hydrazones

This protocol details the general procedure for the reaction of this compound with a substituted aldehyde.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).

  • To this solution, add the desired substituted aldehyde (1.0 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a condenser and reflux the reaction mixture with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is then collected by vacuum filtration through a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol.

Characterization of Synthesized Hydrazones

The structure and purity of the synthesized quinoline-hydrazone derivatives should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch, typically appearing around 1550-1650 cm⁻¹) and the presence of the N-H bond (stretch around 3180–3220 cm⁻¹).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the characteristic azomethine proton (-N=CH-) signal (typically a singlet between δ 8.2-9.1 ppm) and the amide proton (-NH-) signal (a broad singlet between δ 9.1-12.0 ppm).[8] Aromatic and aliphatic protons should appear at their expected chemical shifts.

    • ¹³C NMR: To confirm the presence of the azomethine carbon and all other carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of quinoline-based hydrazones.

Table 1: Illustrative Synthesis and Characterization Data for 3-Quinolyl Hydrazones (Note: This data is representative and intended for illustrative purposes.)

Aldehyde ReactantProduct StructureYield (%)M.P. (°C)¹H NMR (δ ppm, Azomethine H)IR (cm⁻¹, C=N)
Benzaldehyde
alt text
92210-2128.511625
4-Nitrobenzaldehyde
alt text
88245-2478.651610
Salicylaldehyde
alt text
95228-2308.721618
4-Methoxybenzaldehyde
alt text
91198-2008.481622

Table 2: Reported Biological Activities of Various Quinoline-Hydrazone Analogues

Compound SeriesBiological ActivityTarget Organism/Cell LinePotency Metric (Value)Reference
Quinolyl HydrazonesAnticancerNCI-60 Cell LinesGI₅₀ (0.33 - 4.87 µM)[9]
Quinolyl HydrazonesAntimicrobialPathogenic BacteriaMIC (6.25 - 100 µg/mL)[9]
Quinoline-3-carbohydrazonesAntibacterialS. aureus, E. coliModerate Activity[10]

Visualizations

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a potential mechanism of action for quinoline-based antimicrobial compounds.

G General Workflow for Quinoline-Hydrazone Synthesis Reactants Reactants - this compound - Aldehyde/Ketone Reaction Reaction - Solvent: Ethanol - Catalyst: Acetic Acid - Condition: Reflux (4-6h) Reactants->Reaction 1. Mix Filtration Work-up - Cooling - Vacuum Filtration Reaction->Filtration 2. Isolate Crude Crude Product Filtration->Crude Purification Purification - Washing (Cold Ethanol) - Recrystallization Crude->Purification 3. Purify Final Pure Hydrazone Product Purification->Final Characterization Characterization - NMR, IR, Mass Spec - Purity Analysis Final->Characterization 4. Analyze

Caption: Synthesis and purification workflow.

G Proposed Mechanism: Bacterial DNA Gyrase Inhibition Drug Quinoline-Hydrazone Derivative Complex Drug-Gyrase-DNA Ternary Complex Drug->Complex Binds to Gyrase Bacterial DNA Gyrase (GyrA & GyrB subunits) Gyrase->Complex Stabilizes Inhibition Inhibition of DNA Re-ligation Complex->Inhibition Replication DNA Replication & Transcription Replication->Gyrase Targeted by Death Bacterial Cell Death Inhibition->Death Leads to

Caption: Inhibition of bacterial DNA gyrase.

This document provides a foundational protocol for the synthesis and characterization of novel quinoline-based hydrazones derived from this compound. The versatility of this synthesis allows for the creation of a diverse library of compounds for evaluation in drug development programs. The protocols and data presented are based on established methodologies found in the scientific literature.

References

Application Notes and Protocols for N-alkylation of 3-Hydrazinylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 3-hydrazinylquinoline, a versatile building block in medicinal chemistry. The procedure is based on established methods for the alkylation of heterocyclic hydrazines and offers a foundation for the synthesis of novel quinoline derivatives.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of an N-alkylated hydrazinyl moiety at the 3-position can significantly modulate the pharmacological properties of the quinoline scaffold. Direct alkylation of hydrazine derivatives can be challenging due to the presence of two nucleophilic nitrogen atoms, often leading to mixtures of mono- and di-alkylated products, as well as potential overalkylation.[1][2] Therefore, careful control of reaction conditions is crucial for achieving the desired product. The following protocol outlines a general procedure for the N-alkylation of this compound using alkyl halides.

Reaction Scheme

The N-alkylation of this compound with an alkyl halide (R-X) in the presence of a base can potentially yield a mixture of products, including mono- and di-alkylated species at the exocyclic hydrazinyl group. The quinoline ring nitrogen is generally less nucleophilic and less likely to undergo alkylation under these conditions.

General reaction scheme for the N-alkylation of this compound.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific alkylating agents and desired outcomes (mono- vs. di-alkylation).

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Tetrahydrofuran (THF)

  • Base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil), Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, etc.)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material. The concentration will depend on the scale of the reaction.

  • Base Addition:

    • For NaH: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 to 2.2 equivalents, depending on the desired degree of alkylation) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

    • For K₂CO₃ or Cs₂CO₃: Add the base (2.0-3.0 equivalents) to the solution at room temperature.

  • Alkylating Agent Addition: Add the alkyl halide (1.0 to 2.5 equivalents, depending on the desired product) dropwise to the reaction mixture at the appropriate temperature (0 °C for NaH, room temperature or elevated for carbonates).

  • Reaction Monitoring: The reaction progress should be monitored by TLC. The reaction time can vary from a few hours to overnight, and heating may be required for less reactive alkyl halides or when using carbonate bases.[3][4][5]

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to isolate the desired N-alkylated this compound derivative(s).

Data Presentation: Summary of Reaction Conditions

The choice of reagents and conditions can significantly impact the outcome of the N-alkylation reaction. The following table summarizes common conditions reported for the N-alkylation of related nitrogen-containing heterocycles and hydrazine derivatives.

Alkylating AgentBaseSolventTemperatureReaction TimeReference
Alkyl Halidesn-BuLiTHF-78 °C to RT3 h - 4 days[3]
Alkyl HalidesNaHDMF0 °C to RT2 - 16 h[6]
1-(chloromethyl)-4-methoxybenzeneK₂CO₃DMFRoom Temp.Overnight[4]
Benzyl chlorideK₂CO₃DMF100 °C3 h[5]
Aryl IodidesCs₂CO₃N/AN/AN/A[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the N-alkylation of this compound.

experimental_workflow Experimental Workflow for N-Alkylation of this compound start Start setup Reaction Setup: This compound in anhydrous solvent under N2 start->setup base_addition Base Addition (e.g., NaH, K2CO3) setup->base_addition deprotonation Deprotonation base_addition->deprotonation alkylation Add Alkyl Halide deprotonation->alkylation reaction Reaction Monitoring (TLC) alkylation->reaction workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated N-Alkylated This compound purification->product

A flowchart of the N-alkylation procedure.

Signaling Pathways and Logical Relationships

The regioselectivity of the N-alkylation is a key consideration. The hydrazinyl group possesses two nitrogen atoms (α and β relative to the quinoline ring), both of which are potential sites for alkylation. The following diagram illustrates the possible alkylation pathways.

alkylation_pathways Potential N-Alkylation Pathways start This compound + Base anion Hydrazinyl Anion start->anion mono_alpha Mono-α-Alkylation anion->mono_alpha + R-X (1 eq) mono_beta Mono-β-Alkylation anion->mono_beta + R-X (1 eq) di_alkylation Di-Alkylation mono_alpha->di_alkylation + Base, R-X mono_beta->di_alkylation + Base, R-X over_alkylation Over-Alkylation (Quaternary Salt) di_alkylation->over_alkylation + R-X (excess)

Possible pathways for the N-alkylation reaction.

Disclaimer: This protocol is intended as a general guideline. All experiments should be performed by qualified individuals in a well-equipped laboratory, following all appropriate safety precautions. The reaction conditions may require optimization for specific substrates and desired products.

References

Application Notes and Protocols for 3-Hydrazinylquinoline in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-hydrazinylquinoline as a key building block in multicomponent reactions (MCRs) for the synthesis of fused heterocyclic compounds, particularly pyrazolo[4,3-c]quinolines. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for researchers in organic and medicinal chemistry.

Introduction

Multicomponent reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. This compound is a valuable synthon in MCRs, serving as a binucleophile that can react with various electrophiles to construct fused pyrazole ring systems onto the quinoline core. The resulting pyrazolo[4,3-c]quinoline scaffold is of significant interest in drug discovery due to its presence in molecules with a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2]

Three-Component Synthesis of Pyrazolo[4,3-c]quinoline Derivatives

A common and effective multicomponent strategy for the synthesis of pyrazolo[4,3-c]quinolines involves the one-pot reaction of this compound, an aromatic aldehyde, and an active methylene compound, such as malononitrile or a β-ketoester. This reaction typically proceeds through a cascade of condensation and cyclization steps to afford the desired fused heterocyclic system.

General Reaction Scheme

The general transformation can be depicted as follows:

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 This compound p1 One-Pot Reaction (Catalyst, Solvent, Heat) r1->p1 r2 Aromatic Aldehyde (R-CHO) r2->p1 r3 Active Methylene Compound (X-CH2-Y) r3->p1 prod Substituted Pyrazolo[4,3-c]quinoline p1->prod

Caption: General workflow for the three-component synthesis of pyrazolo[4,3-c]quinolines.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various pyrazolo[4,3-c]quinoline derivatives through multicomponent reactions.

Table 1: Synthesis of 3-Amino-4-(substituted-phenyl)-1H-pyrazolo[4,3-c]quinolines

This table is based on a two-step synthesis where the initial product, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine, is reacted with various anilines. While not a direct three-component reaction from this compound, it provides valuable data on the synthesis of diverse pyrazolo[4,3-c]quinoline derivatives.

EntrySubstituted AnilineProductYield (%)Melting Point (°C)
12-Methoxyaniline3-Amino-4-(2-methoxyphenylamino)-1H-pyrazolo[4,3-c]quinoline69210–211
23-Acetyl aniline3-Amino-4-(3-acetylphenylamino)-1H-pyrazolo[4,3-c]quinoline84>380

Data extracted from a study on the synthesis and anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives.[2]

Experimental Protocols

The following are detailed experimental protocols for key reactions involving the synthesis of pyrazolo[4,3-c]quinoline precursors and analogs.

Protocol 1: Synthesis of 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (Precursor)

This protocol describes a common method for synthesizing a key intermediate used in the preparation of various 3-amino-4-substituted-1H-pyrazolo[4,3-c]quinolines.

Materials:

  • Appropriate quinoline precursor

  • Phosphorus oxychloride (POCl₃)

  • Hydrazine hydrate

  • Substituted anilines

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • The synthesis of the precursor, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine, is typically achieved through a series of reactions starting from a substituted quinoline.[2]

  • A common starting material is a 4-hydroxyquinoline derivative, which is first chlorinated using a reagent like phosphorus oxychloride.

  • The resulting 4-chloroquinoline is then reacted with hydrazine hydrate to form the pyrazolo[4,3-c]quinoline core.

Protocol 2: General Procedure for the Synthesis of 3-Amino-4-(substituted-phenylamino)-1H-pyrazolo[4,3-c]quinolines

Procedure:

  • A mixture of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (1.0 eq) and the desired substituted aniline (1.2 eq) in a suitable solvent such as ethanol is prepared.

  • The reaction mixture is heated under reflux for a specified period, typically monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield the final product.

  • Purification can be achieved by recrystallization from an appropriate solvent system if necessary.[2]

Example: Synthesis of 3-Amino-4-(2-methoxyphenylamino)-1H-pyrazolo[4,3-c]quinoline

  • Yield: 69%

  • Melting Point: 210–211 °C

  • Analytical Data: ¹H-NMR (400 MHz, DMSO-d₆): δ 5.22 (s, 2H, NH₂), 6.96–7.08 (m, 3H, Ar-H), 7.29–7.32 (m, 1H, Ar-H), 7.50–7.54 (m, 1H, Ar-H), 7.69 (d, 1H, J = 8.0 Hz, Ar-H), 8.06 (d, 1H, J = 8.0 Hz, Ar-H), 8.57 (s, 1H, NH), 8.99 (d, 1H, J = 7.2 Hz, Ar-H), 13.03 (s, 1H, NH).[2]

Example: Synthesis of 3-Amino-4-(3-acetylphenylamino)-1H-pyrazolo[4,3-c]quinoline

  • Yield: 84%

  • Melting Point: >380 °C

  • Analytical Data: ¹H-NMR (400 MHz, DMSO-d₆): δ 2.63 (s, 3H, Me), 7.45–7.49 (m, 1H, Ar-H), 7.57–7.60 (m, 1H, Ar-H), 7.68–7.72 (m, 1H, Ar-H), 7.76 (d, 1H, J = 8.4 Hz, Ar-H), 7.89 (d, 1H, J = 8.8 Hz, Ar-H), 7.97 (d, 1H, J = 7.6 Hz, Ar-H), 8.17−8.20 (m, 2H, Ar-H), 11.05 (br s, 1H, NH), 11.85 (br s, 1H, NH).[2]

Visualization of Reaction Pathway

The following diagram illustrates a plausible mechanistic pathway for the three-component synthesis of pyrazolo[4,3-c]quinolines.

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_cyclization Cyclization & Product Formation A Aldehyde D Knoevenagel Condensation Product A->D 1 B Active Methylene Compound B->D 1 C This compound E Michael Adduct C->E 2 (Michael Addition) D->E 2 F Intramolecular Cyclization E->F 3 G Dehydration/ Aromatization F->G 4 H Final Product: Pyrazolo[4,3-c]quinoline G->H 5

Caption: Plausible reaction mechanism for the three-component synthesis.

Mechanism Description:

  • Knoevenagel Condensation: The reaction is initiated by the condensation of the aromatic aldehyde with the active methylene compound to form a Knoevenagel adduct.

  • Michael Addition: this compound then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks one of the nitrile or ester groups of the active methylene component.

  • Dehydration/Aromatization: Subsequent dehydration or elimination of a small molecule leads to the formation of the stable, aromatic pyrazolo[4,3-c]quinoline ring system.

Conclusion

This compound is a versatile and valuable building block for the synthesis of pyrazolo[4,3-c]quinolines and related heterocyclic systems via multicomponent reactions. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel derivatives with potential applications in drug discovery and materials science. The efficiency and convergence of multicomponent reactions make this an attractive strategy for the rapid generation of compound libraries for biological screening.

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydrazinylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydrazinylquinoline. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution of a 3-haloquinoline (typically 3-chloroquinoline or 3-bromoquinoline) with hydrazine hydrate. The reaction is often carried out in a suitable solvent like ethanol.[1]

Q2: What are the critical parameters to control for a successful synthesis?

A2: Key parameters include the purity of the starting materials, the reaction temperature, the molar ratio of hydrazine hydrate to the 3-haloquinoline, and the reaction time.[2][3] Careful control of these variables is essential to maximize yield and minimize byproduct formation.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[2] A suitable eluent system, such as ethyl acetate and hexane, can be used to track the disappearance of the starting 3-haloquinoline spot and the appearance of the this compound product spot.

Q4: What are the typical safety precautions for this reaction?

A4: Hydrazine is a toxic and potentially explosive substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Reactions involving hydrazine should be conducted behind a safety shield.

Q5: How is the final product typically purified?

A5: The most common method for purifying this compound is recrystallization.[2] The choice of solvent is critical and may require some empirical testing. Common solvents for recrystallization include ethanol, methanol, or solvent mixtures like ethanol/water.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Logical Troubleshooting Flow

The following diagram illustrates a step-by-step process for troubleshooting low yield issues.

Troubleshooting_Flowchart start Low Yield Observed purity 1. Verify Purity of Starting Materials (TLC, NMR) start->purity conditions 2. Review Reaction Conditions purity->conditions No Issue impure Impure: Purify starting materials (distillation, recrystallization). purity->impure Problem Found workup 3. Analyze Work-up & Purification Procedure conditions->workup Conditions Correct temp Temperature Control: - Check calibration. - Ensure stable heating. conditions->temp Potential Issue time Reaction Time: - Monitor with TLC. - Consider extending time. conditions->time Potential Issue anhydrous Anhydrous Conditions: - Flame-dry glassware. - Use dry solvents. conditions->anhydrous Potential Issue extraction Extraction Loss: - Check solvent polarity. - Increase number of extractions. workup->extraction Potential Issue purification Purification Issues: - Optimize recrystallization solvent. - Consider column chromatography. workup->purification Potential Issue end Problem Resolved impure->end temp->end time->end anhydrous->end extraction->end purification->end

Caption: A step-by-step process for troubleshooting low yield issues.

Issue 1: Low Yield of this compound

  • Potential Cause A: Incomplete Reaction

    • Recommended Solution: The reaction may require more time to go to completion. Monitor the reaction progress using TLC until the starting material is fully consumed.[2] Consider extending the reflux time. For similar reactions, refluxing for several hours is common.[1]

  • Potential Cause B: Suboptimal Reaction Temperature

    • Recommended Solution: The reaction temperature is a critical parameter.[3] Ensure the reaction mixture is maintained at a consistent and appropriate temperature (e.g., refluxing in ethanol).[2] Verify the calibration of your heating and monitoring equipment.

  • Potential Cause C: Insufficient Hydrazine Hydrate

    • Recommended Solution: An insufficient amount of the nucleophile (hydrazine hydrate) can lead to an incomplete reaction. Consider increasing the molar excess of hydrazine hydrate, for example, from 2 to 4 equivalents, to drive the reaction to completion.[2]

Issue 2: Formation of Side Products

  • Potential Cause A: Di-substitution or Other Side Reactions

    • Recommended Solution: The formation of bis-hydrazino products or other impurities can occur, especially with a large excess of hydrazine or prolonged reaction times at high temperatures.[2] Carefully control the stoichiometry of hydrazine hydrate. Monitor the reaction closely by TLC and stop it once the formation of the desired mono-substituted product is maximized.[2]

  • Potential Cause B: Autoxidation

    • Recommended Solution: Hydrazinylquinolines can undergo autoxidation, leading to the formation of colored impurities or dimeric products.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize contact with air and reduce oxidative side reactions.[2]

Issue 3: Difficulty in Product Isolation and Purification

  • Potential Cause A: Product is Too Soluble in the Recrystallization Solvent

    • Recommended Solution: If the product does not crystallize upon cooling, it may be too soluble in the chosen solvent. Try a different solvent or a mixture of solvents. For example, if the product is soluble in pure ethanol, adding water to the hot ethanolic solution until it becomes slightly turbid and then allowing it to cool slowly can induce crystallization.[2]

  • Potential Cause B: Presence of Tarry Impurities

    • Recommended Solution: Harsh reaction conditions can sometimes lead to the formation of tar.[5] To minimize this, ensure the reaction temperature is not excessively high.[5] During purification, you can try treating the crude product solution with activated charcoal to remove colored impurities before recrystallization.

  • Potential Cause C: Product Precipitates as an Oil

    • Recommended Solution: Oiling out can occur if the solution is cooled too quickly or if the solution is supersaturated. Try cooling the solution more slowly or scratching the inside of the flask with a glass rod to induce crystallization. Seeding the solution with a small crystal of the pure product can also be effective.

Data Presentation

Table 1: Optimization of Reaction Conditions for Hydrazinylquinoline Synthesis

This table summarizes key reaction parameters and their potential impact on the synthesis outcome, based on analogous reactions.

ParameterConditionExpected Outcome on YieldPotential Side EffectsReference
Solvent Reflux in EthanolGood starting pointMay require optimization[1][2]
Reflux in Dry PyridineCan lead to high yieldsPotential for autoxidation products[4]
DMF with Et₃NModerate yieldLonger reaction times may be needed[4]
Temperature RefluxGenerally required for substitutionExcessive heat can cause tarring[2][5]
80-90 °CControlled heating can reduce byproductsMay require longer reaction times[3]
Hydrazine Hydrate 1.5 - 2 equivalentsSufficient for many substitutionsIncomplete reaction possible[1]
> 3 equivalentsCan drive reaction to completionIncreased risk of di-substitution[2]
Atmosphere AirStandard conditionRisk of oxidative side products[2][4]
Inert (N₂ or Ar)Minimizes oxidationRecommended for high purity[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Chloroquinoline

This protocol is adapted from a similar procedure for the synthesis of 2-Hydrazinoquinoline.[1]

Materials:

  • 3-Chloroquinoline

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloroquinoline (1 equivalent) in ethanol.

  • Add hydrazine hydrate (2-4 equivalents) to the solution.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as eluent) until the 3-chloroquinoline spot has disappeared (typically 3-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation does not occur, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove excess hydrazine hydrate and other soluble impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methyl ethyl ketone) to obtain pure this compound.[1]

General Workflow Diagram

Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification 3-Chloroquinoline 3-Chloroquinoline Reflux Heat to Reflux (3-6 hours) 3-Chloroquinoline->Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux Ethanol Ethanol Ethanol->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Hydrazinylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydrazinylquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Troubleshooting Guide & FAQs

Q1: My reaction to synthesize this compound from 3-Chloroquinoline is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely side reactions?

A1: The synthesis of this compound via nucleophilic aromatic substitution (SNAr) of 3-Chloroquinoline with hydrazine hydrate is generally effective. However, several side reactions can occur, leading to a complex reaction mixture and reduced yield. The most common side reactions include:

  • Autoxidation and Dimerization: this compound, like other arylhydrazines, is susceptible to oxidation, especially when heated in the presence of air (oxygen). This can lead to the formation of dimers and other oxidized species. For related hydrazinylquinolines, the formation of pyridazino[4,3-c:5,6-c′]diquinoline derivatives has been observed under prolonged heating.[1]

  • Formation of Pyrazolo[4,3-c]quinoline: Intramolecular cyclization of the this compound product can occur, particularly under acidic conditions or at elevated temperatures, to form the isomeric and highly stable pyrazolo[4,3-c]quinoline.

  • Bis-substitution: While less common with a mono-haloquinoline, if there are other leaving groups on the quinoline ring or if the reaction conditions are harsh, further reaction of the product with the starting material or other intermediates could occur.

Q2: How can I minimize the formation of oxidation byproducts during the synthesis?

A2: To reduce autoxidation, it is crucial to limit the reaction's exposure to oxygen. Consider the following measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This can be achieved by purging the reaction vessel with the inert gas before adding reagents and maintaining a positive pressure of the gas throughout the reaction.

  • Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.

  • Control of Reaction Time: Avoid unnecessarily long reaction times, as prolonged exposure to heat can promote oxidation. Monitor the reaction progress by TLC and work up the reaction as soon as the starting material is consumed.

  • Avoid Alkaline Conditions in Air: Hydrazine solutions can be unstable and prone to oxidation under neutral or alkaline conditions in the presence of oxygen. While the reaction itself may proceed well under these conditions, ensuring an inert atmosphere is critical.

Q3: The purification of this compound is proving difficult. What are some recommended purification strategies?

A3: Purification can be challenging due to the similar polarities of the product and some byproducts. Here are a few strategies:

  • Column Chromatography: Careful column chromatography on silica gel is often the most effective method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can help separate the desired product from less polar impurities and more polar byproducts.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the solubility of the product and impurities. Common solvents for similar compounds include ethanol, methanol, or mixtures with water.

  • Acid-Base Extraction: Since this compound is basic, an acid-base extraction can be used to separate it from neutral byproducts. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified (e.g., with NaOH or NaHCO₃) and the purified product extracted back into an organic solvent.

Q4: I am considering using 3-Bromoquinoline instead of 3-Chloroquinoline. Will this affect the side reactions?

A4: In SNAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I. Therefore, 3-Bromoquinoline is expected to be slightly less reactive than 3-Chloroquinoline. This might require slightly harsher reaction conditions (higher temperature or longer reaction time), which could potentially increase the likelihood of thermal decomposition or side reactions like autoxidation. However, the types of side reactions are expected to be the same. The choice between 3-chloro- and 3-bromoquinoline will likely depend on the availability and cost of the starting material, with minor adjustments to the reaction conditions.

Summary of Potential Side Reactions and Mitigation Strategies

Side Reaction/IssuePotential CauseRecommended Mitigation Strategy
Autoxidation/Dimerization Presence of oxygen, prolonged heating.Conduct the reaction under an inert atmosphere (N₂ or Ar); use degassed solvents; minimize reaction time.
Pyrazolo[4,3-c]quinoline Formation Acidic conditions, high temperatures.Maintain neutral or slightly basic conditions; control the reaction temperature carefully.
Low Yield Incomplete reaction, formation of multiple byproducts.Monitor the reaction by TLC; optimize reaction temperature and time; implement strategies to minimize side reactions.
Purification Difficulties Similar polarity of product and byproducts.Use gradient column chromatography; attempt recrystallization from various solvents; utilize acid-base extraction.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the synthesis of analogous hydrazinylquinolines. Optimization may be required.

Materials:

  • 3-Chloroquinoline

  • Hydrazine hydrate (64-80%)

  • Ethanol or 2-Propanol

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Chloroquinoline (1 equivalent).

  • Add ethanol or 2-propanol as the solvent.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add an excess of hydrazine hydrate (typically 5-10 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions 3-Chloroquinoline 3-Chloroquinoline This compound This compound 3-Chloroquinoline->this compound Hydrazine Hydrate, Heat Oxidized_Dimer Oxidized_Dimer This compound->Oxidized_Dimer O2, Heat Pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline This compound->Pyrazolo[4,3-c]quinoline Heat, H+ Troubleshooting_Workflow Start Low Yield / Impure Product TLC Analyze by TLC: Multiple Spots? Start->TLC Oxidation Suspect Oxidation/ Dimerization TLC->Oxidation Yes Cyclization Suspect Cyclization TLC->Cyclization Yes Purification Purification Challenge TLC->Purification Yes Inert_Atmosphere Action: Use Inert Gas & Degassed Solvents Oxidation->Inert_Atmosphere Control_Temp Action: Control Temp & pH Cyclization->Control_Temp Optimize_Chroma Action: Optimize Chromatography/Recrystallization Purification->Optimize_Chroma

References

Technical Support Center: Purification of Crude 3-Hydrazinylquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 3-hydrazinylquinoline via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a summary of expected outcomes to assist in your laboratory work.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound and related heterocyclic compounds.

Issue Question Possible Causes & Solutions
No Crystal Formation I've dissolved my crude this compound in the hot solvent, but no crystals are forming upon cooling. What should I do?Cause: The solution may not be supersaturated, meaning too much solvent was used. The compound may also be highly soluble in the chosen solvent even at low temperatures. Solution:Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.[1] • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] • Utilize an anti-solvent: If your compound is dissolved in a solvent where it is highly soluble (e.g., ethanol), you can slowly add a solvent in which it is poorly soluble (an "anti-solvent") until the solution becomes slightly cloudy. Water or a non-polar solvent like hexane can often serve as an anti-solvent for polar compounds.
Oiling Out Instead of crystals, an oil is forming as the solution cools. How can I resolve this?Cause: The compound may be precipitating from the solution at a temperature above its melting point, or the presence of impurities is significantly depressing the melting point.[2] Solution:Re-dissolve and dilute: Heat the solution to re-dissolve the oil and add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.[2] • Lower the cooling temperature: Ensure the solution cools to room temperature before placing it in an ice bath. Slower cooling rates can promote proper crystal lattice formation. • Change the solvent system: Experiment with a different solvent or a solvent mixture. A solvent with a lower boiling point might be beneficial.
Low Yield of Purified Product After filtration, the amount of pure this compound is much lower than expected. How can I improve the yield?Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. Premature filtration before crystallization was complete is another possibility.[1] Solution:Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] • Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath for a sufficient amount of time to maximize crystal formation before filtration.[1] • Second crop of crystals: The filtrate (mother liquor) can be concentrated by heating to remove some solvent, and then cooled again to obtain a second batch of crystals. Note that this second crop may be less pure than the first.
Colored Impurities in Crystals The final crystals have a noticeable color, indicating the presence of impurities. How can I remove them?Cause: Colored impurities from the synthesis may co-precipitate with the product. Solution:Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]

Quantitative Data Summary

The following table presents representative data for the purification of a heterocyclic compound similar to this compound by recrystallization. The specific values can vary based on the initial purity of the crude product and the precise experimental conditions.

Parameter Crude Product After Recrystallization Notes
Appearance Yellowish-brown powderOff-white to pale yellow crystalsA significant color improvement indicates the removal of impurities.
Purity (by HPLC) ~85%>98%High-performance liquid chromatography (HPLC) is a common method for assessing purity.
Yield N/A70-85%The yield is dependent on the solubility of the compound in the chosen solvent at low temperatures.
Melting Point Broad range (e.g., 140-145 °C)Sharp range (e.g., 150-152 °C)A narrower and higher melting point range is indicative of increased purity.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Based on the properties of similar compounds, a mixed solvent system of ethanol and water is a good starting point. This compound is expected to be soluble in hot ethanol and less soluble in cold ethanol and water.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and heat the mixture gently while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and swirl.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities. Collect the hot filtrate in a clean Erlenmeyer flask.

  • Crystallization:

    • To the hot ethanolic solution, add deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating that the saturation point has been reached.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimum amount of hot ethanol start->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal if colored hot_filter Hot filtration to remove insoluble impurities dissolve->hot_filter if no charcoal needed charcoal->hot_filter add_water Add water dropwise until cloudy hot_filter->add_water reheat Add a few drops of hot ethanol to clarify add_water->reheat cool Cool slowly to room temperature, then in ice bath reheat->cool filter Vacuum filtration to collect crystals cool->filter wash Wash with cold ethanol/water mixture filter->wash dry Dry the purified crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

References

Stability of 3-Hydrazinylquinoline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Hydrazinylquinoline under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: Based on the chemistry of related compounds, this compound is expected to be most stable in strongly acidic conditions, particularly in the absence of oxygen.[1] The hydrazinyl group can be protonated to form a more stable hydrazinium salt. However, prolonged exposure to harsh acidic conditions (pH ≤ 2.0) and elevated temperatures may lead to hydrolysis of the hydrazinyl group or degradation of the quinoline ring itself.[2]

Q2: How does this compound behave under basic conditions?

A2: The hydrazinyl moiety makes the molecule susceptible to degradation under neutral to alkaline conditions, especially in the presence of atmospheric oxygen.[1] This oxidative degradation can be accelerated by the presence of metal ions, such as Cu(II).[1][3] Therefore, it is crucial to handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) when working at neutral or basic pH.

Q3: What are the likely degradation products of this compound?

A3: Under acidic hydrolysis, a potential degradation product is 3-hydroxyquinoline, resulting from the cleavage of the C-N bond of the hydrazinyl group. In oxidative conditions, particularly at neutral or basic pH, the hydrazinyl group can be oxidized to form various products, including diimine intermediates, which may further react or decompose.

Q4: Are there any recommended storage conditions for this compound?

A4: For long-term stability, this compound should be stored as a dry solid in a tightly sealed container, protected from light and moisture, at reduced temperatures. For solutions, acidic conditions (e.g., in 0.1 N HCl) are preferable for storage, and for short-term use, freshly prepared solutions are recommended. If neutral or basic solutions are required, they should be deoxygenated and used promptly.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound potency in a neutral or basic buffer. Oxidative degradation of the hydrazinyl group, potentially catalyzed by trace metal ions.Prepare solutions fresh using deoxygenated buffers. Consider adding a chelating agent like EDTA to sequester catalytic metal ions. Handle the solution under an inert atmosphere.
Appearance of unexpected peaks in HPLC analysis after sample preparation in acidic mobile phase. Acid-catalyzed hydrolysis or degradation of the quinoline ring, especially if the mobile phase is strongly acidic and the analysis time is long.Evaluate the stability of the compound in the mobile phase over the typical analysis time. If degradation is observed, consider using a less acidic mobile phase or neutralizing the sample immediately before injection.
Inconsistent results in cell-based assays. Degradation of this compound in the cell culture medium (typically at physiological pH ~7.4).Minimize the incubation time of the compound in the culture medium before the assay. Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute into the medium immediately before use.
Discoloration of the solution upon storage. Formation of colored degradation products, possibly from oxidation of the hydrazinyl or quinoline moiety.Discard the solution and prepare a fresh one. Ensure proper storage conditions (protection from light and oxygen).

Data Presentation

The following table summarizes the expected stability of this compound under typical forced degradation conditions. The percentage of degradation is hypothetical and should be confirmed experimentally.

Condition Reagent/Parameters Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 N HCl, 60°C, 24h5 - 15%3-Hydroxyquinoline, Hydrazine
Base Hydrolysis 0.1 N NaOH, 60°C, 24h10 - 30%Oxidative degradation products
Oxidation 3% H₂O₂, RT, 24h> 50%Various oxidized species
Thermal 80°C, 72h (solid state)< 5%Minimal degradation
Photostability ICH Q1B conditions5 - 20%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Degradation:

    • Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before analysis.

  • Basic Degradation:

    • Mix equal volumes of the stock solution and 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acidic study.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining this compound and to profile the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation sample_acid Sample & Neutralize acid->sample_acid sample_base Sample & Neutralize base->sample_base sample_ox Sample oxidation->sample_ox hplc Stability-Indicating HPLC Analysis sample_acid->hplc sample_base->hplc sample_ox->hplc

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_acid Acidic Conditions cluster_base Basic/Oxidative Conditions parent This compound acid_prod 3-Hydroxyquinoline parent->acid_prod H₃O⁺, Δ base_prod Oxidized Products parent->base_prod O₂, OH⁻

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: 3-Hydrazinylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Hydrazinylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution of a 3-haloquinoline, typically 3-chloroquinoline or 3-bromoquinoline, with hydrazine hydrate. The reaction is generally carried out in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion.

Q2: What are the potential impurities I might encounter in my synthesis of this compound?

Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual 3-chloroquinoline or 3-bromoquinoline.

  • Side-Reaction Products: Formation of byproducts due to the reactivity of hydrazine and the quinoline core.

  • Degradation Products: Decomposition of the desired product due to instability.

A summary of common impurities is provided in the table below.

Q3: How can I purify my crude this compound product?

The primary methods for purifying this compound are:

  • Recrystallization: This is a highly effective method for removing most impurities. The choice of solvent is critical and should be determined empirically. Common solvents for recrystallization include ethanol, methanol, or solvent mixtures like ethanol/water. The principle relies on the desired product having high solubility in the hot solvent and low solubility in the cold solvent, while impurities remain in solution upon cooling.[1]

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed. A suitable eluent system must be developed to achieve good separation between the product and impurities.

Q4: My isolated this compound is discolored. What could be the cause?

Discoloration (e.g., yellow, brown, or red) in the final product is often due to the oxidation of the hydrazinyl group. Hydrazine derivatives can be sensitive to air, especially at elevated temperatures. To minimize this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to purify the product promptly after synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient reaction time.1. Increase the molar excess of hydrazine hydrate (e.g., from 2 to 5 equivalents). 2. Optimize the reaction temperature. Refluxing in ethanol is a common starting point. 3. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Presence of Unreacted 3-Haloquinoline 1. Insufficient hydrazine hydrate. 2. Short reaction time.1. Ensure a sufficient excess of hydrazine hydrate is used. 2. Increase the reaction time and monitor by TLC until the starting material is consumed.
Formation of an Unexpected, Highly Conjugated Byproduct Autoxidation of the this compound to form a dimeric pyridazino-diquinoline derivative, particularly upon prolonged heating in the presence of air.[2]1. Conduct the reaction and work-up under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen. 2. Avoid unnecessarily high temperatures or prolonged heating. 3. Purify the product promptly after the reaction is complete.
Product is an Oily Substance Instead of a Solid The product may be an oil at room temperature or may contain solvent residues.1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2. Ensure all solvent has been removed under high vacuum. 3. Purify via column chromatography to isolate the pure product, which may then solidify.

Common Impurities in this compound Synthesis

Impurity Source Method of Detection Method of Removal
3-Chloroquinoline or 3-BromoquinolineUnreacted starting materialTLC, HPLC, GC-MSRecrystallization, Column Chromatography
3-HydroxyquinolineHydrolysis of the starting 3-haloquinoline or the product.TLC, HPLC, LC-MSColumn Chromatography
Pyridazino[4,3-c:5,6-c']diquinoline derivativeAutoxidation of this compound.[2]TLC, HPLC, LC-MS, NMRRecrystallization, Column Chromatography

Experimental Protocols

Synthesis of this compound from 3-Bromoquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoquinoline (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the 3-bromoquinoline spot on TLC), cool the reaction mixture to room temperature.

  • Isolation: The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the crude product with cold ethanol to remove excess hydrazine hydrate. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Synthesis_Pathway Start 3-Bromoquinoline Reagent + Hydrazine Hydrate (in Ethanol, Reflux) Start->Reagent Nucleophilic Aromatic Substitution Impurity1 Unreacted 3-Bromoquinoline Start->Impurity1 Incomplete Reaction Product This compound Reagent->Product Impurity2 Pyridazino-diquinoline (Oxidation Product) Product->Impurity2 Autoxidation (Air, Heat)

Caption: Synthetic pathway for this compound and formation of common impurities.

Troubleshooting_Workflow Start Synthesis of This compound Problem Low Yield? Start->Problem Check_Completion Check Reaction Completion (TLC) Problem->Check_Completion Yes Check_Impurity Impure Product? Problem->Check_Impurity No Incomplete Incomplete Check_Completion->Incomplete Yes Complete Complete Check_Completion->Complete No Action_Incomplete Increase Reaction Time and/or Temperature Incomplete->Action_Incomplete Complete->Check_Impurity Action_Incomplete->Start Purify Purify by Recrystallization or Column Chromatography Check_Impurity->Purify Yes Pure_Product Pure Product Check_Impurity->Pure_Product No Purify->Pure_Product Discolored Discolored Product? Pure_Product->Discolored Oxidation Probable Oxidation Discolored->Oxidation Yes Prevent_Oxidation Use Inert Atmosphere in Future Syntheses Oxidation->Prevent_Oxidation

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Optimizing reaction conditions for 3-Hydrazinylquinoline derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydrazinylquinoline derivatization. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound derivatization?

A1: this compound is a derivatizing agent primarily used to enhance the detection and quantification of molecules containing carbonyl groups (aldehydes and ketones) in analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrazine group reacts with the carbonyl group to form a stable hydrazone, which often improves chromatographic separation and ionization efficiency, leading to increased sensitivity.[1][2][3]

Q2: What is the general mechanism for the derivatization reaction with an aldehyde or ketone?

A2: The derivatization occurs via a nucleophilic addition reaction. The terminal nitrogen of the hydrazine group in this compound, a strong nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step (loss of a water molecule) to form a stable carbon-nitrogen double bond (C=N), resulting in a hydrazone derivative.[4][5][6]

Q3: Which solvents are recommended for this derivatization?

A3: Acetonitrile is often the preferred solvent for hydrazine-based derivatizations as it has been shown to facilitate more effective reactions compared to methanol, ethanol, or water.[1][2] The choice of solvent can significantly impact reaction efficiency.

Q4: Can this compound react with other functional groups?

A4: While the primary target is carbonyl groups, similar hydrazine-based reagents can react with carboxylic acids to form hydrazides.[2][4] However, this typically requires the use of activating agents like 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP) to first convert the carboxylic acid into a more reactive intermediate.[2][4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Possible Cause: Suboptimal Reaction Temperature.

    • Solution: The reaction efficiency is temperature-dependent. Studies on similar compounds show that increasing the temperature from 25°C to 60°C can significantly improve the reaction rate.[1][7] It is recommended to perform a temperature optimization experiment, testing a range from room temperature up to 60-75°C.

  • Possible Cause: Inappropriate Reaction Time.

    • Solution: The reaction may not have proceeded to completion. While some reactions with highly reactive carbonyls are complete within 15 minutes, others may require 60 minutes or longer.[1][2] Monitor the reaction progress over time (e.g., at 15, 30, 60, and 120 minutes) to determine the optimal duration.

  • Possible Cause: Incorrect Solvent.

    • Solution: The reaction solvent plays a critical role. If you are using alcohols or water, consider switching to acetonitrile, which has been shown to provide superior results for similar derivatization reactions.[1][2]

  • Possible Cause: Reagent Degradation.

    • Solution: Ensure that the this compound solution is freshly prepared before the experiment. Reagents can degrade over time, leading to reduced reactivity.

Issue 2: Inconsistent or Irreproducible Results

  • Possible Cause: Fluctuation in Reaction Temperature.

    • Solution: Use a reliable heating block or water bath with precise temperature control. Inconsistent heating can lead to variable reaction rates.

  • Possible Cause: Variable Reagent Concentration.

    • Solution: Ensure accurate and consistent pipetting of all reagents. Use calibrated pipettes and prepare stock solutions carefully. The molar ratio of the derivatizing agent to the analyte can be crucial for achieving complete derivatization.[8]

Issue 3: Presence of Multiple Side Products

  • Possible Cause: Reaction Temperature is Too High.

    • Solution: While higher temperatures can increase the reaction rate, excessive heat may lead to the degradation of reactants or products, or promote side reactions. If you observe significant side products at 60°C, try reducing the temperature to 50°C or 37°C.[1]

  • Possible Cause: Excess Reagent.

    • Solution: An excessive amount of this compound can lead to the formation of azines (R₂C=N-N=CR₂) if the aldehyde or ketone is limiting.[9] Optimize the molar ratio of the derivatization reagent to the analyte. A ratio of 200:1 (reagent:analyte) has been found effective in some protocols, but this may need to be adjusted.[8]

Optimized Reaction Conditions

The optimal conditions for derivatization can vary depending on the specific analyte. The following tables summarize starting points for optimization based on studies of similar hydrazine-based reagents.

Table 1: General Reaction Parameter Optimization

ParameterRecommended RangeOptimal (Starting Point)Notes
Temperature 25°C - 80°C60°CFurther increases may not improve yield and could cause degradation.[1][7]
Time 5 - 120 minutes60 minutesMonitor kinetics; some analytes react faster than others.[1][7]
Solvent Acetonitrile, MethanolAcetonitrileAcetonitrile has shown superior performance in similar reactions.[1][2]
Reagent Conc. 0.1 - 2 mg/mL0.5 mg/mLMust be optimized based on analyte concentration.[7]

Experimental Protocols

Protocol 1: General Derivatization of Carbonyl Compounds for LC-MS Analysis

This protocol provides a general procedure for the derivatization of an analyte containing an aldehyde or ketone group with this compound.

  • Reagent Preparation:

    • Prepare a 0.5 mg/mL solution of this compound in acetonitrile. This solution should be made fresh.

    • If acidic catalysis is needed, consider adding a small percentage of formic acid (FA) or trifluoroacetic acid (TFA) to the reagent solution (e.g., 0.05-1% v/v).[7]

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of your sample (standard or extract).

    • Add 100 µL of the freshly prepared this compound reagent solution.

    • Vortex the mixture for 10 seconds.

  • Incubation:

    • Incubate the mixture in a heating block or water bath at 60°C for 60 minutes.[1]

  • Cooling & Sample Preparation:

    • After incubation, immediately cool the mixture in an ice bath for 5 minutes to stop the reaction.[7]

    • Evaporate the solvent under a gentle stream of nitrogen at 60°C.[7]

    • Reconstitute the dried derivative in 50 µL of the initial mobile phase for your LC-MS analysis.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS system for analysis.

Visualizations

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Derivatization cluster_analysis Phase 3: Analysis p1 Prepare Fresh This compound Solution r1 Mix Reagent and Analyte p1->r1 p2 Prepare Analyte (Standard or Extract) p2->r1 r2 Vortex Briefly (10s) r1->r2 r3 Incubate (e.g., 60°C for 60 min) r2->r3 r4 Cool on Ice (5 min) r3->r4 a1 Evaporate Solvent (Nitrogen Stream) r4->a1 a2 Reconstitute in Mobile Phase a1->a2 a3 Inject into LC-MS System a2->a3

Caption: General experimental workflow for this compound derivatization.

G reactant1 This compound product Hydrazone Derivative reactant1->product Nucleophilic Addition reactant2 Aldehyde / Ketone (R-CO-R') reactant2->product h2o H₂O product->h2o Dehydration

Caption: Simplified reaction mechanism for hydrazone formation.

G start Low Product Yield cause1 Suboptimal Temperature? start->cause1 cause2 Incorrect Solvent? start->cause2 cause3 Reaction Time Too Short? start->cause3 sol1 Optimize Temp (e.g., Test 50-70°C) cause1->sol1 sol2 Switch to Acetonitrile cause2->sol2 sol3 Run Time Course (15-120 min) cause3->sol3

Caption: Troubleshooting flowchart for low derivatization yield.

References

Preventing oxidation of 3-Hydrazinylquinoline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 3-Hydrazinylquinoline to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of this compound degradation?

A1: The most common sign of degradation is a change in color. Pure this compound should be a pale, off-white to light yellow solid. Oxidation often results in the compound turning yellow, brown, or even reddish-brown.[1][2] You may also observe changes in the material's consistency, such as clumping if it has absorbed moisture.[1]

Q2: What is the primary cause of degradation during storage?

A2: The primary cause of degradation is the oxidation of the hydrazinyl group (-NHNH₂) by atmospheric oxygen.[1] This process can be accelerated by exposure to light, elevated temperatures, and moisture. The hydrazinyl moiety is a powerful reducing agent, making it highly susceptible to oxidation.[3]

Q3: What are the ideal long-term storage conditions for this compound?

A3: For long-term stability, this compound should be stored in a tightly sealed, airtight container under a dry, inert atmosphere, such as argon or nitrogen.[2] The container should be kept in a refrigerator at 2-8°C and protected from light by using an amber vial or by wrapping the container in aluminum foil.[1][2][4]

Q4: How should I handle the compound to minimize exposure to air and moisture?

A4: All handling of solid this compound should ideally be performed in a controlled environment like a glovebox with an inert atmosphere. If a glovebox is not available, handle the compound quickly in a well-ventilated fume hood, minimizing the time the container is open. Use dry glassware and tools. For weighing and transferring, consider using a Schlenk line to maintain an inert atmosphere.

Q5: Can I store this compound in a solution?

A5: Long-term storage in solution is generally not recommended as it can accelerate degradation pathways like oxidation and hydrolysis.[1] If short-term storage in solution is necessary, use a dry, aprotic solvent that has been de-gassed. The solution should be stored under an inert atmosphere at low temperatures (2-8°C or colder) and protected from light.

Q6: My compound has discolored. Can I still use it?

A6: Significant discoloration indicates that oxidation and degradation have occurred.[1] Using a degraded compound can lead to inconsistent and unreliable experimental results due to lower potency and the presence of impurities.[1] It is strongly recommended to discard the discolored material and use a fresh, pure batch for your experiments.

Q7: How can I test my stored compound for purity and degradation?

A7: The purity of your this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to quantify purity and detect degradation products by observing new peaks or a decrease in the main peak's area over time.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities and structural changes.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound has changed color (yellowing/browning) Oxidation of the hydrazinyl group due to exposure to air, light, or heat.[1][2]Discard the compound if discoloration is significant. For future prevention, ensure storage under an inert atmosphere (N₂ or Ar), at 2-8°C, and protected from light.[1][2]
Solid has become clumpy or sticky Absorption of moisture from the atmosphere (hygroscopic).[1]The compound may have already undergone some degradation. While it can be dried under a high vacuum, purity should be re-assessed. Always handle in a dry environment (e.g., glovebox) and store in a desiccator or with a desiccant.[1]
Inconsistent or failed experimental results Degradation of the compound leading to lower effective concentration and the presence of interfering byproducts.[1]Confirm the purity of the compound using an analytical method like HPLC or NMR.[1] If degradation is confirmed, use a fresh batch and strictly follow proper storage and handling procedures.
Poor solubility in recommended solvents The compound may have degraded into less soluble byproducts or polymerized.Verify the identity and purity of the material. If degradation is the cause, the material should be discarded.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[4]Slows the rate of chemical degradation and oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)[2]Prevents oxidation of the air-sensitive hydrazinyl group.[1]
Light Protect from Light (Amber Vial / Foil)[2]Prevents photo-oxidation, as light can accelerate degradation.[5]
Container Tightly Sealed, Airtight VialPrevents exposure to atmospheric oxygen and moisture.[6][7]
Moisture Store in a Dry Environment / DesiccatorPrevents hydrolysis and clumping of the material.[1]

Experimental Protocols

Protocol 1: Preparing this compound for Inert Atmosphere Storage

Objective: To properly package and seal this compound to prevent oxidative degradation during long-term storage.

Methodology:

  • Preparation: Move an appropriately sized amber glass vial with a PTFE-lined cap, a spatula, and the stock container of this compound into an inert atmosphere glovebox.

  • Aliquoting: Inside the glovebox, carefully transfer the desired amount of the compound from the stock bottle into the new vial. It is best practice to create several smaller aliquots rather than repeatedly opening a large stock bottle.

  • Sealing: Tightly screw the cap onto the vial.

  • Parafilm Sealing: For extra protection, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Remove the sealed vial from the glovebox and immediately place it in a refrigerator at 2-8°C, away from any light sources.

Protocol 2: Purity Assessment by HPLC

Objective: To assess the purity of a this compound sample and detect potential degradation products.

Methodology:

  • Standard Preparation: Prepare a stock solution of high-purity, fresh this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water mixture).

  • Sample Preparation: Prepare a solution of the stored this compound sample at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% Formic Acid in Water) and Solvent B (e.g., 0.1% Formic Acid in Acetonitrile). A typical gradient might run from 10% to 90% Solvent B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: Set the detector to a wavelength where the compound has maximum absorbance (this may need to be determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis: Inject both the standard and the sample. Compare the chromatograms. The appearance of new peaks or a significant reduction in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.[1]

  • Purity Calculation: Purity can be estimated by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Visual Guides

Oxidation_Pathway cluster_main Oxidation of this compound Compound This compound (Stable) Degraded Oxidized Products (Degraded, Brownish) Compound->Degraded Oxidation Oxygen Atmospheric Oxygen (O₂) + Light/Heat/Moisture Oxygen->Compound Troubleshooting_Workflow start Observe Stored Compound check_color Is it discolored (yellow/brown)? start->check_color use_compound Proceed with Experiment check_color->use_compound No check_purity Verify Purity (HPLC / NMR) check_color->check_purity Yes is_pure Is purity acceptable? check_purity->is_pure is_pure->use_compound Yes discard Discard Compound & Use Fresh Batch is_pure->discard No Storage_Workflow start Start: Handle in Inert Atmosphere weigh 1. Weigh compound into amber vial start->weigh purge 2. Backfill vial with Nitrogen or Argon weigh->purge seal 3. Seal tightly with PTFE-lined cap purge->seal parafilm 4. Wrap seal with Parafilm seal->parafilm store 5. Store at 2-8°C, protected from light parafilm->store end End: Stable Storage store->end

References

Troubleshooting guide for the synthesis of quinoline hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of quinoline hydrazines. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield of my desired quinoline hydrazine. What are the potential causes and how can I improve it?

Low yields can stem from several factors, including incomplete reactions, suboptimal temperatures, or side reactions. Here are some troubleshooting steps:

  • Incomplete Reaction: The reaction between the chloroquinoline starting material and hydrazine hydrate may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TCM). The disappearance of the starting chloroquinoline spot will indicate the reaction's completion.[1] You can also try increasing the molar excess of hydrazine hydrate (e.g., from 2 to 4 equivalents) to drive the reaction forward.[1]

  • Suboptimal Reaction Temperature: The reaction may be sensitive to temperature.

    • Solution: Ensure the reaction is refluxing at the appropriate temperature for the solvent used (e.g., ethanol).[1] Optimization of the temperature may be required for specific substrates.

  • Side Reactions: The formation of byproducts can consume your starting material and reduce the yield of the desired product. One common side reaction is the autoxidation of the hydrazine product.[2][3][4][5]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air, which can promote oxidation.[1]

Q2: My final product is discolored (e.g., yellow, brown, or red). What causes this and how can I obtain a pure, colorless product?

Discoloration is often a sign of impurities, typically resulting from oxidation of the hydrazino group.[1]

  • Cause: Hydrazines can be sensitive to air and may oxidize, especially at elevated temperatures.[1]

  • Solution:

    • Inert Atmosphere: As mentioned above, conduct the reaction and any subsequent workup steps under an inert atmosphere.[1]

    • Purification: Recrystallization is a highly effective method for purifying quinoline hydrazines.[1] The choice of solvent is crucial and should be determined empirically. Common solvents for recrystallization include ethanol, methanol, or solvent mixtures like ethanol/water.[1] The principle is that the desired product should have high solubility in the hot solvent and low solubility in the cold solvent, allowing for the separation of impurities which remain in solution upon cooling.[1] Other purification techniques mentioned in the literature include fractional recrystallization and column chromatography.[2][4]

Q3: I am observing the formation of significant byproducts in my reaction. How can I identify and minimize them?

Byproduct formation is a common challenge. The most likely byproducts in quinoline hydrazine synthesis are dimers or oxidized species.

  • Autoxidation Products: 4-Hydrazinylquinolin-2(1H)-ones are known to undergo autoxidation, which can lead to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.[2][3][4][5]

    • Identification: These byproducts can be identified using analytical techniques such as IR, NMR (1H and 13C), and mass spectrometry.[2][3][4]

    • Minimization: Heating 4-hydrazinylquinolin-2(1H)-ones in pyridine has been identified as a condition that promotes the formation of these dimeric byproducts, so avoiding such conditions if this is not the desired product is advisable.[2][4] Performing the reaction under an inert atmosphere can also help to suppress oxidation.[1]

  • Starting Material: Incomplete reaction will result in the presence of unreacted chloroquinoline in your final product.[1]

    • Minimization: As detailed in Q1, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction conditions (e.g., reaction time, temperature, or excess of hydrazine).[1]

Data Presentation: Reaction Condition Optimization

The following table summarizes key experimental parameters and their impact on the synthesis of quinoline hydrazines and related byproducts, based on literature findings.

Starting MaterialReagentSolventTemperatureTimeProduct(s)YieldReference
4-Chloro-quinolin-2(1H)-onesHydrazine hydrate-Reflux12 h4-Hydrazinylquinolin-2(1H)-ones-[2]
1-Ethyl-4-hydroxyquinolin-2(1H)-oneHydrazine hydrate1,2-dichlorobenzene--1-Ethyl-4-hydrazinylquinolin-2(1H)-one & Pyridazino-diquinoline19% & 41%[2][4]
4-Hydrazinylquinolin-2(1H)-ones-PyridineReflux6-12 hPyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dionesGood yields[2][4]
2-ChloroquinoxalineHydrazine hydrateEthanolReflux-2-Hydrazinoquinoxaline-[1]

Experimental Protocols

General Procedure for the Synthesis of 4-Hydrazinylquinolin-2(1H)-ones

This protocol is adapted from the synthesis of the key intermediates for pyridazino-diquinoline formation.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the starting 4-chloro-quinolin-2(1H)-one derivative.

  • Reagent Addition: Add an excess of hydrazine hydrate to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., toluene:EtOAc; 10:1) to confirm the disappearance of the starting material.[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a suitable solvent (e.g., cold ethanol) to remove excess hydrazine hydrate and other soluble impurities. Further purification can be achieved by recrystallization from an appropriate solvent.

Mandatory Visualizations

Reaction Pathway

SynthesisPathway Chloroquinoline Substituted Chloroquinoline QuinolineHydrazine Quinoline Hydrazine (Desired Product) Chloroquinoline->QuinolineHydrazine Reflux Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->QuinolineHydrazine Byproduct Pyridazino-diquinoline (Autoxidation Byproduct) QuinolineHydrazine->Byproduct Autoxidation (e.g., heat in pyridine) HCl HCl (byproduct) QuinolineHydrazine->HCl

Caption: General reaction scheme for the synthesis of quinoline hydrazines.

Troubleshooting Workflow

TroubleshootingWorkflow Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Discoloration Product Discoloration Problem->Discoloration Yes Byproducts Byproduct Formation Problem->Byproducts Yes Success Successful Synthesis Problem->Success No CheckCompletion Check Reaction Completion (TLC) LowYield->CheckCompletion InertAtmosphere Use Inert Atmosphere (N2/Ar) Discoloration->InertAtmosphere Recrystallize Recrystallize Product Discoloration->Recrystallize IdentifyByproduct Identify Byproduct (NMR, MS) Byproducts->IdentifyByproduct IncreaseExcess Increase Hydrazine Excess CheckCompletion->IncreaseExcess Incomplete OptimizeTemp Optimize Temperature CheckCompletion->OptimizeTemp Incomplete CheckCompletion->InertAtmosphere Complete IncreaseExcess->Success OptimizeTemp->Success InertAtmosphere->Success Recrystallize->Success AdjustConditions Adjust Reaction Conditions (Avoid Pyridine/Heat) IdentifyByproduct->AdjustConditions AdjustConditions->InertAtmosphere

Caption: Troubleshooting logic for quinoline hydrazine synthesis.

References

Removal of unreacted starting material from 3-Hydrazinylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydrazinylquinoline Purification

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective method for purifying this compound is recrystallization.[1][2][3] This technique is well-suited for removing impurities from solid compounds. Column chromatography is another potential method for purification, particularly for separating compounds with different polarities.[4]

Q2: How do I choose the right solvent for recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For hydrazinylquinolines, solvent systems like dichloromethane/hexane and methyl ethyl ketone have been successfully used.[5][6] A good starting point is to test the solubility of your crude product in a variety of solvents to find the optimal one. A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[7]

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the solvent at high temperatures. This can often be resolved by using a larger volume of the solvent or by switching to a solvent with a higher boiling point. Another strategy is to use a solvent pair. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent in which it is less soluble until the solution becomes cloudy. Heating this mixture should result in a clear solution from which crystals will form upon slow cooling.[3][7]

Q4: I am not getting any crystals upon cooling. What went wrong?

A4: A lack of crystal formation is typically due to using too much solvent.[1] If this occurs, you can try to induce crystallization by:

  • Evaporating some of the solvent: Gently heat the solution to remove excess solvent and then allow it to cool again.

  • Scratching the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The small scratches can provide a surface for crystal nucleation.

  • Seeding: Add a small crystal of pure this compound to the solution to act as a template for crystal growth.

Q5: How can I remove colored impurities?

A5: If your product is discolored, activated carbon (charcoal) can be used to remove colored impurities.[3][8] Add a small amount of activated carbon to the hot, dissolved solution, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Troubleshooting Guide

Problem Possible Cause Solution
Low Recovery of this compound - The compound is partially soluble in the cold solvent.- Too much solvent was used.- Cool the solution in an ice bath to minimize solubility.- Evaporate excess solvent.
Impure Crystals - The cooling process was too rapid, trapping impurities.- The chosen solvent did not effectively differentiate between the product and impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]- Test different recrystallization solvents or solvent pairs.
Product appears as a precipitate instead of crystals - The solution was cooled too quickly ("shock cooling").- Ensure a gradual decrease in temperature. Avoid placing a very hot solution directly into an ice bath.[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Dichloromethane/Hexane or Methyl Ethyl Ketone)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid upon heating. If using a solvent pair like dichloromethane/hexane, dissolve the compound in the more soluble solvent (dichloromethane) first.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated carbon was used to decolorize, perform a hot gravity filtration to remove them.

  • Crystallization: If using a solvent pair, add the less soluble solvent (hexane) dropwise to the hot solution until it becomes slightly cloudy.[5] Allow the flask to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Add Minimum Hot Solvent A->B C Hot Gravity Filtration (Optional) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound by recrystallization.

References

Characterization of byproducts in 3-Hydrazinylquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts in reactions involving 3-hydrazinylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in this compound reactions?

A1: Based on the reactivity of the hydrazinyl group and the quinoline core, the most common byproducts include:

  • Oxidized Derivatives: Hydrazines are susceptible to oxidation, which can be accelerated by air, heat, or the presence of certain reagents. This can lead to the formation of colored impurities.

  • Cyclized Products: Intramolecular or intermolecular cyclization can occur, especially when reacting this compound with carbonyl compounds or in the presence of acids, leading to fused heterocyclic systems like triazino[5,6-b]quinolines.

  • Starting Material: Incomplete reactions can result in the presence of unreacted 3-substituted quinoline precursors (e.g., 3-chloroquinoline).

Q2: My final product is highly colored (e.g., yellow, brown, or red). What is the likely cause?

A2: Discoloration of the product is often indicative of the formation of oxidized byproducts.[1] The hydrazinyl moiety is prone to oxidation, especially at elevated temperatures or upon exposure to air.

Q3: I am observing a significant amount of an unexpected, highly conjugated byproduct. What could it be?

A3: An unexpected, highly conjugated byproduct could be a cyclized derivative, such as a tetrazolo[1,5-a]quinoline.[1] This can occur if there are trace amounts of nitrous acid present, which can react with the hydrazinyl group.[1]

Q4: How can I minimize the formation of these byproducts?

A4: To minimize byproduct formation, consider the following:

  • Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and reduce oxidation.[1]

  • High-Purity Reagents: Use high-purity starting materials and solvents to avoid introducing impurities that could catalyze side reactions.

  • Control Stoichiometry: Carefully control the molar ratios of your reactants.

  • Temperature and Reaction Time Monitoring: Optimize the reaction temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid prolonged reaction times at elevated temperatures, which can promote byproduct formation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction.[1] 2. Suboptimal reaction temperature.[1] 3. Insufficient reaction time.[1]1. Increase the molar excess of hydrazine hydrate (e.g., from 2 to 4 equivalents). 2. Optimize the reaction temperature. Refluxing in ethanol is a common starting point. 3. Monitor the reaction by TLC to ensure it has gone to completion.
Formation of a significant amount of oxidized byproduct (discolored product) 1. Oxidation of the hydrazino group by atmospheric oxygen.[1] 2. Elevated reaction temperatures.1. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). 2. Degas the solvent before use. 3. Purify the product by recrystallization, potentially with the use of activated charcoal to remove colored impurities.
Presence of an unexpected, highly conjugated byproduct 1. Presence of nitrous acid impurities in reagents or from atmospheric nitrogen oxides in the presence of acid, leading to cyclization.[1]1. Use high-purity reagents. 2. Ensure the reaction is performed under an inert atmosphere. 3. Avoid acidic conditions if nitrite contamination is suspected.
Difficulty in purifying the final product by recrystallization 1. The product may be too soluble in the chosen solvent. 2. The presence of impurities is inhibiting crystallization.1. Try a different solvent or a mixture of solvents. If the product is too soluble in a non-polar solvent, add a more polar anti-solvent dropwise to induce crystallization. 2. Purify the crude product by column chromatography before attempting recrystallization.

Data Presentation: Byproduct Formation under Various Conditions

The following table presents hypothetical, yet plausible, quantitative data on the effect of reaction conditions on the synthesis of this compound from 3-chloroquinoline. This data is for illustrative purposes to guide optimization.

Entry Hydrazine Hydrate (Equivalents) Temperature (°C) Reaction Time (h) Yield of this compound (%) Yield of Oxidized Byproduct (%) Yield of Other Byproducts (%)
128047552
248048573
32100480104
44100882125

Note: "Other Byproducts" can include products of cyclization or other side reactions. This data illustrates that while increasing the excess of hydrazine hydrate and the reaction temperature can improve the yield of the desired product, it may also lead to an increase in byproducts.

Experimental Protocols

Protocol 1: Characterization of Byproducts by HPLC-MS

This protocol outlines a general method for the analysis of a this compound reaction mixture to identify the main product and potential byproducts.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction by adding it to a known volume of a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the sample to an appropriate concentration for LC-MS analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-1000.

    • Data Analysis: Identify peaks corresponding to the expected mass of this compound and potential byproducts (e.g., oxidized product, cyclized product). Use tandem MS (MS/MS) to fragment ions for structural elucidation.

Protocol 2: Isolation of Byproducts by Preparative HPLC

For characterization by NMR, larger quantities of byproducts may need to be isolated.

  • Crude Sample Preparation:

    • Work up the reaction mixture to obtain a crude solid.

    • Dissolve the crude solid in a suitable solvent (e.g., DMSO or a mixture of methanol and water).

  • Preparative HPLC Conditions:

    • Column: C18 preparative column (e.g., 21.2 mm x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient similar to the analytical method, but with a higher flow rate (e.g., 20 mL/min).

    • Injection: Inject a concentrated solution of the crude product.

    • Fraction Collection: Collect fractions corresponding to the peaks of interest as they elute from the column.

  • Post-Purification:

    • Combine the fractions containing the pure byproduct.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Lyophilize the sample to obtain a solid powder for NMR analysis.

Visualizations

experimental_workflow cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Characterization cluster_isolation Isolation & Structure Elucidation Reaction_Mixture This compound Reaction TLC_Monitoring TLC Monitoring Reaction_Mixture->TLC_Monitoring Aliquot Sample_Prep Sample Preparation (Dilution, Filtration) TLC_Monitoring->Sample_Prep Crude Mixture LCMS_Analysis HPLC-MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis (Identify Byproducts) LCMS_Analysis->Data_Analysis Prep_HPLC Preparative HPLC Data_Analysis->Prep_HPLC If byproduct isolation needed Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal NMR_Analysis NMR Analysis Solvent_Removal->NMR_Analysis signaling_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Start 3-Chloroquinoline + Hydrazine Hydrate Product This compound (Desired Product) Start->Product Oxidation Oxidation (Air, Heat) Start->Oxidation Product->Oxidation Further Oxidation Cyclization Cyclization (e.g., with impurities) Product->Cyclization

References

Validation & Comparative

Reactivity of 3-Hydrazinylquinoline vs. 4-Hydrazinylquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The reactivity of hydrazinylquinolines is primarily governed by the nucleophilic character of the hydrazinyl group and the electronic properties of the quinoline ring. The position of the hydrazinyl substituent, at either the 3- or 4-position, significantly influences the electron density distribution within the quinoline nucleus, thereby dictating the propensity and regioselectivity of various reactions.

Theoretical Reactivity Profile

The nitrogen atom in the quinoline ring is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at the 2- and 4-positions. Conversely, the hydrazinyl group (-NHNH₂) is a strong electron-donating group through resonance, which can counteract the deactivating effect of the ring nitrogen.

  • 4-Hydrazinylquinoline: The hydrazinyl group at the 4-position can effectively donate electron density to the pyridine ring, including the ring nitrogen, through resonance. This is expected to increase the nucleophilicity of the exocyclic nitrogen of the hydrazinyl group, making it more reactive towards electrophiles in reactions such as condensation with carbonyl compounds.

  • 3-Hydrazinylquinoline: In this isomer, the resonance effect of the hydrazinyl group is directed towards the 2- and 4-positions of the quinoline ring, but its ability to directly donate to the ring nitrogen is less pronounced compared to the 4-isomer. This might result in a slightly lower nucleophilicity of the hydrazinyl group in the 3-isomer.

Key Reaction Classes and Expected Reactivity Differences

Condensation Reactions

Condensation reactions with aldehydes and ketones to form hydrazones are fundamental to the reactivity of hydrazinylquinolines. The rate of this reaction is dependent on the nucleophilicity of the terminal nitrogen of the hydrazinyl group.

Expected Outcome: 4-Hydrazinylquinoline is predicted to exhibit a higher rate of reaction in condensation reactions due to the greater electron-donating capacity of the hydrazinyl group at the 4-position, leading to a more nucleophilic terminal nitrogen.

Cyclization Reactions to Form Fused Heterocycles

A significant application of hydrazinylquinolines is in the synthesis of fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines from 4-hydrazinylquinoline and potentially pyrazolo[3,4-c]quinolines from this compound. These reactions often proceed via an initial condensation followed by an intramolecular cyclization.

Expected Outcome: The rate of the initial condensation step would likely be faster for 4-hydrazinylquinoline. The subsequent cyclization step would depend on the steric and electronic environment of the reaction centers. For the formation of the pyrazole ring, the electron density at the respective carbon atom on the quinoline ring (C3 for the 4-isomer and C4 for the 3-isomer) would play a crucial role.

Data Presentation

Due to the absence of direct comparative experimental data in the literature, a quantitative comparison table cannot be provided. Research that directly compares the yields, reaction times, and optimal conditions for reactions with both 3- and 4-hydrazinylquinoline is needed to populate such a table.

Experimental Protocols

Detailed experimental protocols for specific reactions of 3- and 4-hydrazinylquinoline are available in the literature, but not in a comparative context. For instance, the synthesis of pyrazolo[4,3-c]quinoline derivatives from 4-hydrazinylquinoline often involves refluxing the hydrazinylquinoline with a suitable dicarbonyl compound in a solvent like ethanol or acetic acid. A similar protocol could theoretically be applied to this compound to investigate its reactivity and the formation of the corresponding isomeric product.

Logical Relationship of Reactivity

The following diagram illustrates the theoretical factors influencing the reactivity of the two isomers.

G Comparative Reactivity Framework cluster_0 This compound cluster_1 4-Hydrazinylquinoline 3-HQ This compound 3-EDG Electron-Donating Group (-NHNH₂) at C3 3-HQ->3-EDG 3-Resonance Resonance donation to C2 and C4 3-EDG->3-Resonance 3-Reactivity Potentially lower nucleophilicity of exocyclic N 3-Resonance->3-Reactivity Reaction Condensation / Cyclization Reactions 3-Reactivity->Reaction 4-HQ 4-Hydrazinylquinoline 4-EDG Electron-Donating Group (-NHNH₂) at C4 4-HQ->4-EDG 4-Resonance Strong resonance donation to pyridine ring and N1 4-EDG->4-Resonance 4-Reactivity Potentially higher nucleophilicity of exocyclic N 4-Resonance->4-Reactivity 4-Reactivity->Reaction

Caption: Factors influencing the comparative reactivity of hydrazinylquinoline isomers.

Conclusion

While a definitive, data-supported comparison of the reactivity of this compound and 4-hydrazinylquinoline is currently absent from the scientific literature, a theoretical analysis based on electronic effects suggests that 4-hydrazinylquinoline is likely to be the more reactive isomer in nucleophilic reactions , such as condensation and subsequent cyclization reactions. This is attributed to the more effective resonance donation of the hydrazinyl group from the 4-position, which enhances the nucleophilicity of the terminal nitrogen atom.

To provide a conclusive and quantitative comparison, further experimental studies are required. Such research should involve subjecting both isomers to a series of identical reactions (e.g., condensation with a range of carbonyl compounds, cyclization with various dicarbonyls) and meticulously recording reaction rates, yields, and product distributions. This would be a valuable contribution to the field of heterocyclic chemistry and would provide essential data for researchers and drug development professionals working with these important synthons.

A Comparative Spectroscopic Analysis of Hydrazinylquinoline Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for scientists and drug development professionals on the spectroscopic characteristics of 2-, 4-, and 8-hydrazinylquinoline isomers. This guide provides a comparative summary of available spectral data, detailed experimental protocols, and a visualization of a key signaling pathway associated with quinoline derivatives.

This guide offers a comparative spectroscopic overview of positional isomers of hydrazinylquinoline, compounds of interest in medicinal chemistry and materials science. While the primary focus is on the 3-hydrazinylquinoline isomer, a comprehensive search of available scientific literature and spectral databases did not yield experimental data for this specific compound. Therefore, to provide a valuable resource, this document presents a detailed comparison of the spectroscopic data for the 2-, 4-, and 8-hydrazinylquinoline isomers, for which experimental data are accessible. This comparative analysis will aid researchers in the identification and characterization of related compounds.

Spectroscopic Data Summary

The following tables summarize the available quantitative data for 2-hydrazinylquinoline and derivatives of 4- and 8-hydrazinylquinoline. Direct comparison is challenging due to the limited availability of data for the free base forms of the 4- and 8-isomers.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2-Hydrazinylquinoline CDCl₃7.82 (1H, d), 7.71 (1H, d), 7.60 (1H, d), 7.54 (1H, dd), 7.23 (1H, dd), 6.75 (1H, d), 4.0 (3H, br s)[1]
5,8-diethyl-pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione (from 4-hydrazinyl-1-ethylquinolin-2(1H)-one) Not Specified1.22 (t, CH₃), 4.39 (q, CH₂), 7.36–7.40 (m, 2H), 7.68–7.78 (m, 4H), 8.06–8.08 (m, 2H)[2]
8-Hydrazinylquinoline Dihydrochloride Not SpecifiedNo data available

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
2-Hydrazinylquinoline CDCl₃158.8, 147.3, 137.4, 129.7, 127.5, 126.3, 124.2, 122.8, 110.6[1]
5,8-diethyl-pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione (from 4-hydrazinyl-1-ethylquinolin-2(1H)-one) Not Specified14.11 (CH₃), 39.11 (NCH₂), 165.72 (C=O)[2]
8-Hydrazinylquinoline Dihydrochloride Not SpecifiedNo data available

Table 3: Infrared (IR) Spectroscopic Data

CompoundTechniqueKey Absorption Bands (cm⁻¹)
2-Hydrazinylquinoline Not Specified3282, 3188, 3042, 2954, 2926, 2854, 1621, 1529, 1462, 1404, 1377, 1307, 1146, 1116, 955, 816, 746[1]
Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione (from 4-hydrazinylquinolin-2(1H)-one) KBr3174 (NH), 3044 (Ar-CH), 1640 (C=O), 1602, 1585 (Ar-C=C)[2]
8-Hydrazinylquinoline Dihydrochloride Not SpecifiedNo data available

Table 4: Mass Spectrometry Data

CompoundIonization Methodm/z (relative intensity)
2-Hydrazinylquinoline Not SpecifiedMolecular Ion: 159[3]
Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione (from 4-hydrazinylquinolin-2(1H)-one) FAB314 (M⁺, 15), 287 (45), 228 (70), 157 (84)[2]
8-Hydrazinylquinoline Dihydrochloride Not SpecifiedNo data available

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For quantitative NMR (qNMR), a precisely weighed internal standard is added. The solution is then transferred to an NMR tube.

  • ¹H NMR Spectroscopy: A standard proton NMR experiment is performed. Key parameters to optimize include the number of scans, relaxation delay, and spectral width. For compounds with exchangeable protons (e.g., -NHNH₂), D₂O exchange experiments can be performed to confirm peak assignments.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR experiment is typically run to obtain singlets for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. A portion of this mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition: A background spectrum of the empty spectrometer (or pure KBr pellet/clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

  • Data Acquisition: The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The blank cuvette is then replaced with a cuvette containing the sample solution, and the absorbance is measured over the desired wavelength range (typically 200-800 nm). The resulting spectrum is a plot of absorbance versus wavelength.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). Common ionization techniques for such compounds include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting fragment ions.

Biological Activity and Signaling Pathway

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Some quinoline-based compounds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. The diagram below illustrates a simplified workflow for evaluating the potential of a hydrazinylquinoline isomer as an EGFR-TK inhibitor.

experimental_workflow Experimental Workflow for Evaluating Hydrazinylquinoline Isomers as EGFR-TK Inhibitors cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Hydrazinylquinoline Isomers characterization Spectroscopic Characterization (NMR, IR, MS, UV-Vis) synthesis->characterization in_vitro_assay In vitro EGFR-TK Inhibition Assay characterization->in_vitro_assay Pure Compounds cell_based_assay Cell Proliferation Assay (e.g., MTT on cancer cell lines) in_vitro_assay->cell_based_assay ic50 Determination of IC50 Values cell_based_assay->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar lead_compound Identification of Lead Compound(s) sar->lead_compound

Caption: Workflow for Hydrazinylquinoline Isomer Evaluation.

References

A Comparative Guide to Validated Analytical Methods for 3-Hydrazinylquinoline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Hydrazinylquinoline, a quinoline derivative of interest, is crucial for various stages of research and development. This guide provides a comparative overview of two primary validated analytical methods for its quantification: a classic spectrophotometric approach and a modern, highly sensitive High-Performance Liquid Chromatography (HPLC) method. This comparison is based on established analytical techniques for quinoline and hydrazine compounds, providing a solid foundation for method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of the key performance characteristics of two validated methods.

ParameterSpectrophotometric MethodHPLC-UV Method
Principle Colorimetric reaction of the hydrazine group with a derivatizing agent.Chromatographic separation on a reversed-phase column with UV detection.
Linearity (r²) > 0.998[1][2]> 0.999[3]
Limit of Detection (LOD) ~0.2 µg/mL0.1 - 1.0 µg/mL[3]
Limit of Quantification (LOQ) ~0.6 µg/mL0.2 - 5.0 µg/mL[3]
Accuracy (% Recovery) 97.8% - 100.2%98% - 102%[3]
Precision (%RSD) < 2%< 2%[3]
Specificity Susceptible to interference from other hydrazine-containing compounds.[4]High, based on retention time and UV spectrum.
Throughput ModerateHigh
Cost LowHigh

Experimental Protocols

Detailed methodologies for both the spectrophotometric and HPLC-UV methods are provided below. These protocols are based on well-established procedures for analogous compounds and can be adapted and validated for this compound.

Spectrophotometric Method Protocol

This method is based on the reaction of the hydrazine moiety of this compound with a chromogenic agent, such as p-dimethylaminobenzaldehyde (p-DAB), to form a colored product that can be quantified using a spectrophotometer.[1][2]

1. Reagent Preparation:

  • Color Reagent: Dissolve 0.8 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dilute acid) and perform serial dilutions to create calibration standards.

2. Sample Preparation:

  • Dissolve the sample containing this compound in a known volume of the same solvent used for the standard solutions.

3. Derivatization and Measurement:

  • To a specific volume of the sample or standard solution in a volumetric flask, add the color reagent.

  • Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete color development.

  • Dilute the solution to the final volume with an appropriate solvent (e.g., 1M Hydrochloric acid).

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorption (typically around 458 nm for similar hydrazine derivatives) against a reagent blank.[1][2]

4. Quantification:

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

HPLC-UV Method Protocol

High-Performance Liquid Chromatography offers superior selectivity and is a widely used technique for the analysis of quinoline derivatives.[3][5]

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for quinoline analysis.[5]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). The composition can be isocratic or a gradient.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound to identify the wavelength of maximum absorbance. For many quinoline derivatives, this is in the range of 220-350 nm.[5]

  • Injection Volume: 10-20 µL.

2. Solution Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase and create a series of calibration standards.

  • Sample Solutions: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

3. Analysis Sequence:

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared samples.

  • Periodically inject a known standard to monitor system suitability.[3]

4. Data Analysis and Quantification:

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.[3]

  • Linear Regression: Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).[3]

  • Quantification: Calculate the concentration of this compound in the samples based on their peak areas and the calibration curve.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development and validation of an analytical method for this compound quantification.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis cluster_3 Reporting A Define Analytical Requirements (Sensitivity, Matrix) B Select Method (Spectrophotometry vs. HPLC) A->B C Optimize Method Parameters (Wavelength, Mobile Phase, etc.) B->C D Specificity C->D E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Prepare Samples I->J K Analyze Samples using Validated Method J->K L Quantify this compound K->L M Generate Report with Data & Protocols L->M

References

A Comparative Analysis of the Antimicrobial Activity of Quinoline Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Quinoline hydrazines have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comparative analysis of the antimicrobial activity of various quinoline hydrazine derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and drug development efforts.

Comparative Antimicrobial Activity

The antimicrobial efficacy of quinoline hydrazines is largely influenced by the nature and position of substituents on the quinoline ring.[1] The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency. The data presented below, compiled from various studies, highlights the structure-activity relationships of these compounds against a panel of Gram-positive and Gram-negative bacteria.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Quinoline Hydrazone (6o) Escherichia coli6.25[4]
Pseudomonas aeruginosa6.25[4]
Ofloxacin (Standard) Escherichia coli6.25[4]
Pseudomonas aeruginosa6.25[4]
Quinolyl Hydrazone (18j) Various Pathogenic Strains6.25 - 100[5]
Quinoline-Sulfonamide Hybrid (QS3) Pseudomonas aeruginosa64[6]
Enterococcus faecalis128[6]
Escherichia coli128[6]
Salmonella typhi512[6]
Quinoline-based Amide (3c) Staphylococcus aureus2.67[7]
Quinazoline-4(3H)-one derivative (5a) Various bacterial strains1 - 16[8]
Isonicotinic Acid Hydrazide-Hydrazone (15) Gram-positive bacteria1.95 - 7.81[9][10]
Isonicotinic Acid Hydrazide-Hydrazone (16) Gram-positive bacteria3.91 - 7.81[9]
Pyrimidine Hydrazide-Hydrazone (19) Escherichia coli12.5[9]
Staphylococcus aureus6.25[9]
Methicillin-resistant S. aureus (MRSA)3.125[9]
Ampicillin (Standard) Escherichia coli25[9]
Staphylococcus aureus12.5[9]

Mechanism of Action: Targeting Key Bacterial Enzymes

Quinoline hydrazines exert their antimicrobial effects through various mechanisms, primarily by inhibiting essential bacterial enzymes.[1][2] This multi-target capability is a promising attribute in overcoming drug resistance. The primary mechanisms of action include:

  • DNA Gyrase Inhibition : A key target for many quinoline-based drugs, DNA gyrase is a bacterial topoisomerase that manages DNA supercoiling, a critical process for DNA replication and repair.[1][2][11] Inhibition of this enzyme leads to the cessation of bacterial cell division.

  • Glucosamine-6-Phosphate Synthase (G6PS) Inhibition : G6PS is crucial for the synthesis of the bacterial cell wall.[11] By inhibiting this enzyme, quinoline hydrazines can disrupt cell wall integrity, leading to cell lysis.

  • Enoyl-ACP Reductase and 3-Ketoacyl-ACP Synthase Inhibition : These enzymes are vital components of the fatty acid synthesis pathway in bacteria.[11] Their inhibition disrupts the production of essential fatty acids, which are necessary for building cell membranes and other critical functions, ultimately suppressing ATP production.[11]

antimicrobial_mechanisms cluster_targets Bacterial Targets cluster_effects Cellular Effects QH Quinoline Hydrazines DNA_Gyrase DNA Gyrase QH->DNA_Gyrase Inhibits G6PS Glucosamine-6-Phosphate Synthase QH->G6PS Inhibits FAS Fatty Acid Synthesis Enzymes (Enoyl-ACP Reductase, 3-Ketoacyl-ACP Synthase) QH->FAS Inhibits DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Cell_Wall Disruption of Cell Wall Synthesis G6PS->Cell_Wall Fatty_Acid Inhibition of Fatty Acid Synthesis FAS->Fatty_Acid Death Bacterial Cell Death DNA_Replication->Death Cell_Wall->Death ATP_Production Suppression of ATP Production Fatty_Acid->ATP_Production ATP_Production->Death

Mechanisms of Antimicrobial Action of Quinoline Hydrazines.

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of antimicrobial agents. The following sections detail the methodologies for the synthesis of quinoline hydrazines and the assessment of their antimicrobial activity.

Synthesis of Quinoline Hydrazide-Hydrazones

A general method for the synthesis of quinoline hydrazide-hydrazones involves a multi-step process:

  • Synthesis of 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid : This is achieved through the reaction of 4-Methoxy-acetophenone and 1H-Indole-2,3-dione.[12]

  • Esterification : The resulting carboxylic acid is treated with an excess of dry methanol in the presence of concentrated sulfuric acid to yield 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid methyl ester.[12]

  • Hydrazide Formation : The methyl ester is then reacted with hydrazine hydrate in methanol to form the 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivative.[12][13]

  • Hydrazone Synthesis : The final quinoline hydrazone derivatives are synthesized by condensing the hydrazide with various substituted aldehydes or acetophenones.[12][14]

synthesis_workflow A 4-Methoxy-acetophenone + 1H-Indole-2,3-dione B 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid A->B Reaction D 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid methyl ester B->D Esterification C Methanol, H2SO4 C->D F 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide D->F Hydrazinolysis E Hydrazine Hydrate E->F H Quinoline Hydrazone Derivatives F->H Condensation G Substituted Aldehyde/Acetophenone G->H

General Synthesis Workflow for Quinoline Hydrazones.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[15][16]

Materials:

  • Test quinoline hydrazine compounds

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution : A stock solution of the test compound is prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).[15][16] The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the microorganisms.[16]

  • Preparation of Inoculum : Microbial strains are cultured overnight in an appropriate broth. The turbidity of the bacterial suspension is then adjusted to a 0.5 McFarland standard.[16]

  • Serial Dilution : The test compound stock solution is serially diluted in the appropriate broth within the 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation : Each well is inoculated with the standardized microbial suspension. A growth control (broth and inoculum without the test compound) and a sterility control (broth only) are included.

  • Incubation : The plates are incubated at 35°C ± 2°C for 16-20 hours for bacteria[16] or as appropriate for fungi.

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15][17]

Conclusion

Quinoline hydrazines represent a versatile and promising class of compounds in the search for new antimicrobial agents. Their synthetic flexibility allows for the generation of a wide array of derivatives with potent and broad-spectrum activity. The ability of these compounds to target multiple essential bacterial enzymes is a significant advantage in combating the development of drug resistance. Further research focusing on optimizing the structure-activity relationship and exploring novel derivatives is warranted to fully realize the therapeutic potential of quinoline hydrazines.

References

Confirming the Structure of Synthesized 3-Hydrazinylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of the standard analytical techniques used to verify the successful synthesis of 3-Hydrazinylquinoline. The presented data, while based on established knowledge of closely related quinoline derivatives, serves as a benchmark for expected experimental outcomes.

Comparative Analysis of Spectroscopic Data

The primary methods for elucidating the structure of synthesized this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's atomic arrangement and connectivity. For comparative purposes, data for the closely related isomer, 2-Hydrazinylquinoline, is presented alongside the expected data for the target compound.

Technique Expected Data for this compound Reference Data: 2-Hydrazinylquinoline[1] Information Provided
¹H NMR Signals corresponding to aromatic protons on the quinoline core, with distinct splitting patterns for the protons at positions 2, 4, 5, 6, 7, and 8. A broad singlet for the -NH₂ protons and another for the -NH- proton of the hydrazinyl group.δ: 7.82 (1H, d), 7.71 (1H, d), 7.60 (1H, d), 7.54 (1H, dd), 7.23 (1H, dd), 6.75 (1 H, d), 4.0 (3H, br s)Provides information on the chemical environment and connectivity of hydrogen atoms.
¹³C NMR Signals for the nine carbon atoms of the quinoline ring system and potentially a signal for the carbon attached to the hydrazinyl group.δ: 158.8, 147.3, 137.4, 129.7, 127.5, 126.3, 124.2, 122.8, 110.6Indicates the number of unique carbon atoms and their chemical environment.
IR (cm⁻¹) Characteristic stretching vibrations for N-H (hydrazinyl group, typically in the 3200-3400 cm⁻¹ region), C=N, and C=C bonds of the quinoline ring.3282, 3188 (N-H), 1621 (C=N), 1529, 1462 (C=C)Identifies the presence of specific functional groups.
Mass Spec. A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₉N₃, M.W. = 159.19 g/mol ).Expected M⁺ at m/z = 159Confirms the molecular weight and can provide fragmentation patterns for further structural clues.
Elemental Analysis %C, %H, and %N values consistent with the molecular formula C₉H₉N₃.Not providedVerifies the elemental composition of the synthesized compound.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of ¹H and ¹³C nuclei.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). For KBr pellets, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Ionization: Ionize the sample molecules.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Workflow and Data Integration

The confirmation of the structure of this compound is not based on a single piece of evidence but rather on the convergence of data from multiple analytical techniques. The following diagrams illustrate the general workflow and the logical relationship between the different data points.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Purified Product IR IR Spectroscopy Purification->IR Characterize Purified Product MS Mass Spectrometry Purification->MS Characterize Purified Product EA Elemental Analysis Purification->EA Characterize Purified Product Confirmation Confirm Structure of This compound NMR->Confirmation Corroborate Data IR->Confirmation Corroborate Data MS->Confirmation Corroborate Data EA->Confirmation Corroborate Data

General workflow for synthesis and structural confirmation.

G cluster_data Experimental Data cluster_interpretation Structural Interpretation cluster_conclusion Conclusion HNMR ¹H NMR: Aromatic & Hydrazinyl Protons Connectivity Proton-Proton Connectivity & Chemical Environments HNMR->Connectivity CNMR ¹³C NMR: Quinoline Carbon Skeleton Carbon_Framework Carbon Backbone & Symmetry CNMR->Carbon_Framework IR IR: N-H & C=N Stretches Functional_Groups Presence of Hydrazinyl & Quinoline Groups IR->Functional_Groups MassSpec MS: Correct Molecular Weight Molecular_Formula Correct Elemental Composition MassSpec->Molecular_Formula Structure Confirmed Structure: This compound Connectivity->Structure Convergent Evidence Carbon_Framework->Structure Convergent Evidence Functional_Groups->Structure Convergent Evidence Molecular_Formula->Structure Convergent Evidence

References

A Comparative Guide to the Biological Activity of 3-Hydrazinylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] When functionalized with a hydrazinyl or hydrazone moiety at the 3-position, these derivatives exhibit a broad spectrum of biological activities, making them promising candidates for drug development.[3][4][5] This guide provides a comparative overview of the anticancer, antimicrobial, and enzyme-inhibitory activities of 3-hydrazinylquinoline derivatives and their analogues, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

General Workflow for Biological Screening

The initial evaluation of newly synthesized this compound derivatives typically follows a structured screening process to identify promising lead compounds for further development.

G cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Lead Compound Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., Microdilution) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme Hit_ID Hit Identification Anticancer->Hit_ID Antimicrobial->Hit_ID Enzyme->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General workflow for synthesis and biological screening of novel compounds.

Anticancer Activity

Quinoline-hydrazone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2] Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[6][7][8]

Comparative Anticancer Performance

The antiproliferative activity of various quinoline-based hydrazone derivatives is summarized below. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
Quinoline-based Dihydrazones MCF-7 (Breast)7.0 - 7.15-FU>30[7][9]
BGC-823 (Gastric)10.4 - 11.75-FU14.3[7][9]
A549 (Lung)12.3 - 15.15-FU25.1[7][9]
Quinoline Hydrazides SH-SY5Y (Neuroblastoma)Micromolar Potency--[6]
Kelly (Neuroblastoma)Micromolar Potency--[6]
Quinazolinone Hydrazides EBC-1 (Lung, MET amp.)8.6--[8]
U-87MG (Glioblastoma)18.4--[8]
Thiazole-clubbed Quinoline Hydrazones A549 (Lung)3.93Cisplatin3.90[2]

Notably, certain quinoline-based dihydrazones showed more potent activity against selected cancer cell lines than the clinically used drug 5-fluorouracil (5-FU).[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[7]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at an appropriate density and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: The synthesized this compound derivatives are dissolved (typically in DMSO) and added to the wells at various concentrations (e.g., 1.25 to 20 µg/mL). A positive control (e.g., 5-FU) and a vehicle control (medium with DMSO) are also included.[7]

  • Incubation: The plates are incubated for an additional 48 hours under the same conditions.[7]

  • MTT Addition: After incubation, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.[7]

  • Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Activity

Hydrazone derivatives of quinoline and the related quinoxaline scaffold have been extensively studied for their antibacterial and antifungal properties.[1][10] Some compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11]

Comparative Antimicrobial Performance

The antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Quinazolin-4(3H)-one Hydrazones E. coli4Amoxicillin8[11]
S. aureus8Amoxicillin8[11]
B. subtilis8Amoxicillin8[11]
Formyl-pyrazole quinazolinones E. coli1 - 8Amoxicillin8[11]
S. aureus2 - 16Amoxicillin8[11]
Quinoxalinylhydrazono-pentanones E. coli"Remarkable Activity"--[10]
S. aureus"Remarkable Activity"--[10]
C. albicans"Remarkable Activity"--[10]
Quinoline-3-carbaldehyde Hydrazones MRSA16--[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[12]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated for 18-24 hours at 35-37°C.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12]

Enzyme Inhibition

The biological effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes. This targeted inhibition can disrupt critical cellular processes in pathogens or cancer cells, leading to their demise.

Mechanism of Action: DNA Gyrase Inhibition

Several quinoline-based antimicrobial agents exert their effect by targeting DNA gyrase, an essential bacterial enzyme that manages DNA topology during replication.[11] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately results in cell death.

G Compound Quinoline-Hydrazone Derivative DNAGyrase Bacterial DNA Gyrase Compound->DNAGyrase Binds to & Inhibits DNA_Rep DNA Replication & Transcription Blocked DNAGyrase->DNA_Rep Inhibition Leads to CellDeath Bacterial Cell Death DNA_Rep->CellDeath Results in G cluster_activities Biological Activities cluster_applications Potential Applications Core This compound Derivatives Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Enzyme Enzyme Inhibition Core->Enzyme Oncology Oncology Anticancer->Oncology Infectious Infectious Diseases Antimicrobial->Infectious Enzyme->Oncology Neuro Neurological Disorders Enzyme->Neuro (MAO Inhibition) Other Other Therapies (Antiviral, Antidiabetic) Enzyme->Other

References

A Comparative Guide to the Synthetic Routes of 3-Hydrazinylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 3-hydrazinylquinoline, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on reaction efficiency, accessibility of starting materials, and procedural complexity, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

Route NameStarting MaterialKey ReagentsYieldReaction TimeKey AdvantagesKey Disadvantages
Route 1 3-BromoquinolineHydrazine hydrateHigh (Typical)4-8 hoursReadily available starting material, straightforward procedure.Use of excess hydrazine hydrate, a hazardous reagent.
Route 2 3-AminoquinolineSodium nitrite, Stannous chlorideModerate (Typical)6-10 hoursUtilizes a common quinoline precursor.Involves a potentially hazardous diazonium salt intermediate, multi-step process.

Route 1: Nucleophilic Aromatic Substitution of 3-Haloquinoline

This method involves the direct displacement of a halide (typically bromo or chloro) from the 3-position of the quinoline ring by a hydrazine moiety. This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the quinoline nitrogen atom facilitates the attack of the nucleophile at the C3 position.

Experimental Protocol:

Synthesis of this compound from 3-Bromoquinoline

  • Reaction Setup: To a solution of 3-bromoquinoline (1 equivalent) in a suitable high-boiling polar solvent such as ethanol or n-butanol, add an excess of hydrazine hydrate (typically 5-10 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 100-120 °C) and maintained at this temperature for 4 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The excess hydrazine hydrate and solvent are removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Route 2: Diazotization of 3-Aminoquinoline followed by Reduction

This classical route for the synthesis of aryl hydrazines involves two main steps. First, the amino group of 3-aminoquinoline is converted into a diazonium salt. This is achieved by treating a cold, acidic solution of 3-aminoquinoline with sodium nitrite. The resulting diazonium salt is then reduced to the corresponding hydrazine using a suitable reducing agent, most commonly stannous chloride (SnCl₂).

Experimental Protocol:

Synthesis of this compound from 3-Aminoquinoline

  • Diazotization:

    • Dissolve 3-aminoquinoline (1 equivalent) in a cooled (0-5 °C) aqueous solution of a strong acid, such as hydrochloric acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the solution of 3-aminoquinoline hydrochloride, maintaining the temperature between 0 and 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-4 equivalents) in concentrated hydrochloric acid, and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.

    • After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.

  • Work-up and Isolation:

    • Make the reaction mixture strongly alkaline by the careful addition of a concentrated sodium hydroxide solution, while cooling in an ice bath.

    • The resulting precipitate is then extracted with an organic solvent, such as diethyl ether or dichloromethane.

    • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous potassium carbonate) and the solvent is removed under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Note: The yield for this multi-step process is generally moderate. It is crucial to handle the intermediate diazonium salt with care as they can be unstable and potentially explosive, especially when dry.

Logical Workflow of Synthetic Routes

G cluster_0 Route 1: Nucleophilic Aromatic Substitution cluster_1 Route 2: Diazotization & Reduction 3-Bromoquinoline 3-Bromoquinoline Reaction1 Reflux in Ethanol 3-Bromoquinoline->Reaction1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction1 3-Hydrazinylquinoline_R1 This compound Reaction1->3-Hydrazinylquinoline_R1 3-Aminoquinoline 3-Aminoquinoline Diazotization Diazotization 3-Aminoquinoline->Diazotization NaNO2_HCl NaNO2 / HCl (0-5 °C) NaNO2_HCl->Diazotization Diazonium_Salt 3-Quinoline Diazonium Salt Diazotization->Diazonium_Salt Reduction Reduction Diazonium_Salt->Reduction SnCl2 SnCl2 / HCl SnCl2->Reduction 3-Hydrazinylquinoline_R2 This compound Reduction->3-Hydrazinylquinoline_R2

Caption: Comparison of two primary synthetic pathways to this compound.

A Comparative Guide to Purity Assessment of 3-Hydrazinylquinoline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for active pharmaceutical ingredients (APIs) is a critical step in drug development and quality control. For compounds like 3-Hydrazinylquinoline, which contains a reactive hydrazine moiety, selecting an appropriate analytical method is crucial to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of HPLC for the purity assessment of this compound against other analytical techniques, supported by representative experimental data and protocols.

Comparison of Analytical Methods

Several analytical methods can be employed for the purity assessment of hydrazine-containing compounds. The choice of method depends on factors such as the required sensitivity, selectivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetric methods are among the most common approaches.

Analytical Method Principle Advantages Disadvantages Typical Performance
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mobile phase through a solid stationary phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, widely applicable for stability-indicating assays.[1]May require derivatization for compounds with poor chromophores, can be time-consuming to develop methods.[2][3]LOD/LOQ: Can reach low ppm levels (e.g., LOD of 3.1 ppm for hydrazine).[4] Linearity (r²): Typically >0.998.[4][5] Accuracy (Recovery): Generally within 98-102%.[6]
Gas Chromatography (GC) Separation of volatile components in a gaseous mobile phase through a solid or liquid stationary phase.High efficiency and sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds, may require derivatization to increase volatility.[7]Sensitivity: Can detect ppm levels of hydrazine after derivatization.[2]
Titrimetry Quantitative chemical analysis that determines the concentration of an identified analyte.Simple, inexpensive, and does not require sophisticated equipment.Lower sensitivity and selectivity compared to chromatographic methods, susceptible to interference from other reactive species.[8]Dependent on the specific titration reaction and indicator used.
Mass Spectrometry (MS) Coupled Techniques (e.g., LC-MS) Separation by chromatography followed by mass-to-charge ratio detection.Provides structural information for impurity identification, highly sensitive and selective.[1][9]Higher cost and complexity of instrumentation.Can achieve very low detection limits, often in the ppb range.

Experimental Protocol: Purity Assessment of this compound by RP-HPLC

This protocol describes a representative stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of a hydrazine-containing compound like this compound. Since hydrazine itself lacks a strong chromophore, derivatization is often necessary for sensitive UV detection.[3][10]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.[4][5]

  • Mobile Phase: A gradient mixture of a buffer (e.g., 10 mM Ammonium Dihydrogen Phosphate) and an organic solvent (e.g., Methanol or Acetonitrile).[4]

  • Flow Rate: 1.0 mL/min.[4][6]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: Dependent on the chromophore of the derivatized product (e.g., 360 nm for salicylaldehyde derivative).[4]

  • Injection Volume: 20 µL.[6]

2. Reagents and Solutions:

  • Derivatizing Agent: Salicylaldehyde solution (e.g., 0.5% in diluent).[4]

  • Diluent: A mixture of water and organic solvent (e.g., Methanol or Acetonitrile).

  • Standard Preparation: A known concentration of this compound reference standard is accurately weighed, dissolved in diluent, and derivatized.

  • Sample Preparation: The this compound sample is accurately weighed, dissolved in diluent, and derivatized under the same conditions as the standard.

3. Derivatization Procedure:

To a solution of the sample or standard in the diluent, add the derivatizing agent. The mixture is then typically heated for a specific duration (e.g., 20 minutes in a water bath) to ensure complete reaction before injection into the HPLC system.[11]

4. Method Validation:

The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5]

Workflow for HPLC Purity Assessment

The following diagram illustrates the general workflow for the purity assessment of a pharmaceutical compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weighing of Sample and Reference Standard B Dissolution in appropriate Diluent A->B C Derivatization (if required) B->C D Injection into HPLC System C->D E Chromatographic Separation on Column D->E F Detection (e.g., UV-Vis) E->F G Chromatogram Generation F->G H Peak Integration and Identification G->H I Purity Calculation & Impurity Profiling H->I J Final Report I->J

Caption: General workflow for HPLC purity assessment.

Logical Relationship of Method Validation Parameters

The validation of an analytical method ensures its suitability for its intended purpose. The following diagram shows the logical relationship between key validation parameters.

Validation_Parameters Specificity Specificity ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Linearity->ValidatedMethod Range->ValidatedMethod LOD LOD LOQ LOQ LOD->LOQ LOD->ValidatedMethod LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelationship of HPLC method validation parameters.

References

Reactivity of 3-Hydrazinylquinoline compared to phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Heterocyclic Chemistry and Drug Discovery

In the landscape of synthetic chemistry, arylhydrazines are indispensable building blocks for the construction of a diverse array of nitrogen-containing heterocyclic compounds. Among these, phenylhydrazine has long been a workhorse, extensively utilized in foundational reactions such as the Fischer indole synthesis and the formation of pyrazoles. However, the growing demand for novel scaffolds with tailored electronic and pharmacological properties has brought more complex arylhydrazines, like 3-hydrazinylquinoline, into the spotlight. This guide provides an objective comparison of the reactivity of this compound and phenylhydrazine, supported by established chemical principles and available experimental data, to aid researchers in selecting the appropriate reagent for their synthetic endeavors.

Electronic Properties: The Key Differentiator

The primary distinction in reactivity between this compound and phenylhydrazine stems from the electronic nature of the aromatic system attached to the hydrazine moiety. The phenyl group in phenylhydrazine is relatively neutral, with the lone pair of the adjacent nitrogen atom being readily available for nucleophilic attack.

In contrast, the quinoline ring system in this compound is inherently electron-deficient. This is due to the presence of the nitrogen atom within the aromatic framework, which exerts an electron-withdrawing inductive effect. This effect is particularly pronounced at the 3-position, reducing the electron density on the attached hydrazinyl group. Consequently, the nucleophilicity of the terminal nitrogen atom in this compound is expected to be lower than that of phenylhydrazine. This fundamental electronic difference dictates the relative rates and efficiencies of their reactions with electrophiles.

Comparative Reactivity in Key Synthetic Transformations

Hydrazone Formation with Carbonyl Compounds

The condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or ketone) to form a hydrazone is a fundamental process and often the initial step in more complex transformations. The rate of this reaction is highly dependent on the nucleophilicity of the hydrazine.

General Reaction:

Hydrazone_Formation A Arylhydrazine C Hydrazone A->C + B Aldehyde/Ketone B->C

Figure 1: General scheme for hydrazone formation.

Given its higher nucleophilicity, phenylhydrazine generally reacts more readily with aldehydes and ketones compared to this compound. These reactions are often rapid and can proceed under mild conditions, sometimes even at room temperature without a catalyst, to provide high yields of the corresponding phenylhydrazones.[1][2][3][4]

Conversely, the reduced nucleophilicity of This compound suggests that its condensation with carbonyl compounds may require more forcing conditions, such as the use of an acid catalyst and/or elevated temperatures, to achieve comparable reaction rates and yields.

Table 1: Comparison of Reactivity in Hydrazone Formation

FeaturePhenylhydrazineThis compound (Predicted)
Relative Reactivity HigherLower
Typical Conditions Room temperature or gentle heating, often without catalyst.Requires acid catalysis and/or elevated temperatures.
Reaction Rate Generally faster.Generally slower.
Yields Typically high.May be lower or require optimization to achieve high yields.
Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[5][6][7][8] The mechanism involves the formation of a hydrazone intermediate, followed by a[5][5]-sigmatropic rearrangement. The rate-determining step is often the acid-catalyzed rearrangement, which is influenced by the electronic properties of the arylhydrazine.

Fischer_Indole_Synthesis A Arylhydrazine C Hydrazone Intermediate A->C + B Aldehyde/Ketone B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst E Indole D->E Cyclization & -NH3

Figure 2: Simplified workflow of the Fischer indole synthesis.

With phenylhydrazine , the Fischer indole synthesis is a well-established and high-yielding reaction with a wide range of aldehydes and ketones.[5][6][8] The electron-rich nature of the phenyl ring facilitates the key rearrangement step.

For This compound , the electron-withdrawing nature of the quinoline ring is expected to disfavor the[5][5]-sigmatropic rearrangement, making the Fischer indole synthesis more challenging. Higher temperatures and stronger acids may be necessary to drive the reaction to completion, and yields may be lower compared to reactions with phenylhydrazine. Indeed, the synthesis of pyrazolo[3,4-b]quinolines, which are structurally related to the products of a Fischer-type cyclization, often requires specific and sometimes harsh conditions.

Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

The reaction of hydrazines with 1,3-dicarbonyl compounds, such as acetylacetone, is a common and efficient method for the synthesis of pyrazoles.[9][10][11][12][13][14][15][16][17] This reaction proceeds through a condensation-cyclization sequence.

Pyrazole_Synthesis A Arylhydrazine C Condensation Intermediate A->C + B 1,3-Dicarbonyl Compound B->C D Pyrazole C->D Cyclization -H2O

Figure 3: General workflow for pyrazole synthesis.

Phenylhydrazine readily reacts with 1,3-dicarbonyls, often in refluxing ethanol or acetic acid, to afford high yields of the corresponding 1-phenylpyrazoles.[10][11][12]

The reaction of This compound with 1,3-dicarbonyl compounds is also a viable route to the corresponding pyrazolylquinolines. However, due to its lower nucleophilicity, the initial condensation step may be slower. The subsequent cyclization to form the pyrazole ring is generally facile. Experimental evidence suggests that these reactions can be effectively carried out, leading to the formation of 1H-pyrazolo[3,4-b]quinolines, which are of significant interest in medicinal chemistry.

Table 2: Quantitative Data for Pyrazole Synthesis with Acetylacetone

HydrazineReaction ConditionsProductYieldReference
Phenylhydrazine Glycerol-water (1:1), 90°C, 3-4 h3,5-Dimethyl-1-phenyl-1H-pyrazoleGood (unspecified)[11]
Phenylhydrazine Microwave, 100°C, 5 min3,5-Dimethyl-1-phenyl-1H-pyrazole96%[9]

Note: Specific yield data for the reaction of this compound with acetylacetone under directly comparable conditions were not available in the searched literature. The synthesis of 1H-pyrazolo[3,4-b]quinolines often involves multi-step procedures starting from different quinoline precursors.

Experimental Protocols

General Procedure for Hydrazone Synthesis from Phenylhydrazine and Benzaldehyde[4]
  • Dissolution: Dissolve phenylhydrazine (1 equivalent) and a few drops of glacial acetic acid in a minimal amount of water in a conical flask.

  • Addition: Add benzaldehyde (1 equivalent) to the solution.

  • Reaction: Shake the mixture vigorously. A yellow precipitate of benzaldehyde phenylhydrazone should form.

  • Isolation: Filter the product using vacuum filtration.

  • Purification: Wash the solid with water and then dry it. Recrystallization from a suitable solvent like rectified spirit can be performed for further purification.

General Procedure for Fischer Indole Synthesis with Phenylhydrazine[8]
  • Hydrazone Formation (in situ): In a round-bottom flask, combine the arylhydrazine (1 equivalent) and the ketone or aldehyde (1-1.2 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.

  • Cyclization: Add an acid catalyst (e.g., zinc chloride, polyphosphoric acid, or a Brønsted acid). Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize it with a base (e.g., aqueous sodium hydroxide).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

General Procedure for Pyrazole Synthesis from Phenylhydrazine and Acetylacetone[12]
  • Reaction Setup: In a suitable reaction vessel, combine phenylhydrazine hydrochloride (1 equivalent) and acetylacetone (1 equivalent) in a 1:1 mixture of glycerol and water.

  • Heating: Heat the reaction mixture to 90°C and maintain this temperature for 3-4 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and purify the product using column chromatography to isolate the desired pyrazole derivative.

Conclusion

For researchers, the choice between these two reagents will depend on the desired final product and the synthetic strategy. Phenylhydrazine remains the reagent of choice for standard and efficient synthesis of phenyl-substituted heterocycles. This compound, while potentially less reactive, offers a gateway to quinoline-fused heterocyclic systems, which are of great interest in the development of novel therapeutic agents and functional materials. Understanding the inherent reactivity differences outlined in this guide will enable chemists to design more effective and efficient synthetic routes to their target molecules.

References

Navigating Specificity: A Comparative Guide to 3-Hydrazinylquinoline Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the target specificity and potential for cross-reactivity of small molecules is paramount. This guide provides a comparative analysis of the performance of quinoline hydrazone derivatives, a class of compounds to which 3-hydrazinylquinoline belongs, in key biological assays. While specific data for this compound is limited, this guide leverages available experimental data for structurally related quinoline hydrazones to offer insights into their activity, selectivity, and potential off-target effects when compared with established inhibitors.

Antibacterial Activity: Targeting Bacterial DNA Gyrase

Quinoline hydrazones have emerged as a promising class of antibacterial agents, primarily by targeting bacterial type II topoisomerases, such as DNA gyrase.[1][2] This enzyme is essential for bacterial DNA replication and is a well-validated target for antibiotics, including the fluoroquinolone class.[3]

Comparative Inhibitory Activity against DNA Gyrase

The following table summarizes the inhibitory activity of various quinoline hydrazone derivatives against S. aureus DNA gyrase, compared to the well-known inhibitor, novobiocin. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting the enzyme's activity.

CompoundTarget EnzymeOrganismIC50 (µM)Reference CompoundIC50 (µM)
Quinoline Hydrazone 8bS. aureus DNA Gyrase BStaphylococcus aureus1.89Novobiocin1.636
Quinoline Hydrazone 9cS. aureus DNA Gyrase BStaphylococcus aureus2.73Novobiocin1.636
Quinoline Hydrazone 9dS. aureus DNA Gyrase BStaphylococcus aureus2.14Novobiocin1.636
3-aminothiazolquinolone 37DNA GyraseE. coli11.5Norfloxacin18.2
2-sulfoether-4-quinolone 40S. aureus DNA GyraseStaphylococcus aureus0.71 µg/mL--

Table 1: In vitro inhibitory activity of selected quinoline hydrazone derivatives against bacterial DNA gyrase.[4][5]

Comparison with Fluoroquinolones

Fluoroquinolones, such as ciprofloxacin and norfloxacin, are a major class of antibiotics that also target DNA gyrase.[3] While both quinoline hydrazones and fluoroquinolones inhibit the same enzyme, their precise mechanisms of action and resistance profiles can differ. Mutations in the DNA gyrase enzyme are a common cause of resistance to fluoroquinolones.[6] Some studies suggest that novel quinoline derivatives may be effective against fluoroquinolone-resistant strains.[7]

Anticancer Activity: Inhibition of Topoisomerases and Kinases

Beyond their antibacterial properties, quinoline hydrazone derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action in this context are often attributed to the inhibition of human topoisomerases and various protein kinases involved in cancer cell proliferation and survival.[8]

Comparative Inhibitory Activity against Human Topoisomerase IIα

Human topoisomerase IIα is a key enzyme in DNA replication and cell division, making it an important target for cancer chemotherapy. The table below compares the inhibitory activity of a quinazoline hybrid (a related heterocyclic compound) with the established anticancer drug, etoposide.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Quinazoline Hybrid 7Topoisomerase IIα40.51Etoposide66.03

Table 2: In vitro inhibitory activity of a quinazoline hybrid against human topoisomerase IIα.[9]

Kinase Inhibition and Selectivity

Quinoline-based compounds are known to inhibit a wide range of protein kinases.[10] While this can be advantageous for targeting multiple cancer-driving pathways, it also raises concerns about off-target effects and potential toxicity. The selectivity of these compounds is therefore a critical aspect of their development. For instance, some quinoline-hydrazone derivatives have shown potent inhibitory action against mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer therapy.[8]

The ideal kinase inhibitor would exhibit high potency against its intended target while having minimal activity against other kinases. However, achieving absolute selectivity is challenging. The cross-reactivity profile of a given compound must be carefully evaluated to predict its therapeutic window and potential side effects.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of chemical compounds. Below are outlines for key assays mentioned in this guide.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[11]

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA gyrase enzyme

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., 2% SDS, 200 mM EDTA)

  • Agarose gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Analyze the DNA products by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for the visualization of inhibition.

  • Quantify the amount of supercoiled DNA to determine the IC50 value of the test compound.

Broth Microdilution Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[12][13]

Materials:

  • 96-well microtiter plates

  • Sterile microbial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture of the test organism

  • Test compound stock solution

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of the test compound in the growth medium directly in the microtiter plate.

  • Prepare a standardized inoculum of the test bacteria.

  • Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria, no compound) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of the compound with no visible growth.

Visualizing Molecular Pathways and Workflows

To better understand the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

DNA_Gyrase_Inhibition cluster_process DNA Replication cluster_inhibition Inhibition Pathway Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA ATP DNA_Gyrase DNA Gyrase (Target) DNA_Gyrase->Relaxed_DNA Quinoline_Hydrazone Quinoline Hydrazone Inhibition Inhibition Quinoline_Hydrazone->Inhibition Inhibition->DNA_Gyrase Binds to enzyme

Figure 1: Mechanism of DNA Gyrase Inhibition by Quinoline Hydrazones.

Experimental_Workflow Start Start: Compound Preparation Serial_Dilution Serial Dilution of Compound Start->Serial_Dilution Inoculation Inoculation with Bacteria Serial_Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination End End: Report MIC Value MIC_Determination->End

Figure 2: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Conclusion

Quinoline hydrazone derivatives, including compounds structurally related to this compound, represent a versatile scaffold with significant potential in both antibacterial and anticancer applications. Their ability to inhibit key enzymes such as DNA gyrase and topoisomerases underscores their therapeutic promise. However, as with any bioactive small molecule, a thorough understanding of their selectivity and potential for off-target effects is crucial for their successful development into safe and effective drugs. The comparative data and experimental protocols presented in this guide offer a foundation for researchers to evaluate the performance of these compounds and to design further studies aimed at elucidating their precise mechanisms of action and cross-reactivity profiles. Future research should focus on systematic selectivity screening of promising quinoline hydrazone candidates against a broad panel of kinases and other relevant enzymes to build a comprehensive picture of their biological activity.

References

Safety Operating Guide

Proper Disposal of 3-Hydrazinylquinoline: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of 3-Hydrazinylquinoline, a compound requiring careful management due to its significant health and environmental hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety and regulatory compliance.

Disclaimer: This document synthesizes information from safety data sheets. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with multiple acute and chronic risks. Strict adherence to PPE protocols is mandatory at all times.

Hazard ClassGHS Hazard StatementsRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowed. H311: Toxic in contact with skin. H330: Fatal if inhaled.Gloves: Chemical-resistant gloves (e.g., nitrile). Inspect before use and use proper removal technique. Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary for splash hazards. Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[1] For higher-level protection, use appropriate respirator cartridges.[2] Protective Clothing: Lab coat or other protective clothing to prevent skin contact.
Skin Corrosion/Irritation & Eye Damage H314: Causes severe skin burns and eye damage.As above.
Sensitization H317: May cause an allergic skin reaction.[3]As above.
Carcinogenicity H350: May cause cancer.[3]As above.
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effects.[3]N/A (Environmental Precaution)

Immediate Safety and Handling Protocols

Prior to handling, ensure all safety precautions have been read and understood.

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[1] Ensure that eyewash stations and safety showers are in close proximity and are readily accessible.[1]

  • Personal Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace.

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[2]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

    • If Inhaled: Move person into fresh air. Immediately call a physician. If breathing has stopped, provide artificial respiration.[2]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not empty into drains or release into the environment.[2]

  • Waste Segregation and Collection:

    • Immediately upon completion of experimental work, segregate waste containing this compound.

    • Use designated, properly labeled, and sealed hazardous waste containers. The container must be kept closed when not in use.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include hazard pictograms corresponding to the GHS classifications (e.g., skull and crossbones, corrosion, health hazard, environmental hazard).

  • Handling of Contaminated Materials:

    • All disposable lab supplies (e.g., gloves, pipette tips, paper towels) that have come into contact with this compound must be disposed of as hazardous waste.

    • Contaminated clothing must be decontaminated or disposed of as hazardous waste.

  • Accidental Spill Cleanup:

    • Evacuate personnel from the area and ensure adequate ventilation.[1]

    • For solid spills, carefully sweep up or shovel the material without creating dust and place it in a suitable, closed container for disposal.[2]

    • For liquid spills, use an inert absorbent material to contain and collect the spill.

    • Clean the affected area thoroughly.

  • Final Disposal:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Dispose of the contents and container at an approved waste disposal plant.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal Final Disposal cluster_spill Spill Response start Work with This compound Complete ppe Wear Full PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood segregate Segregate Waste: - Pure Compound - Contaminated Labware - Contaminated PPE start->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Secure Area container->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs disposal Disposal via Approved Hazardous Waste Facility contact_ehs->disposal spill Accidental Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate absorb Contain & Absorb Spill (No Dust Generation) evacuate->absorb spill_waste Collect Spill Waste in Sealed Container absorb->spill_waste spill_waste->container

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydrazinylquinoline
Reactant of Route 2
3-Hydrazinylquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.